(2R)-2-methylhexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMFSAVYPAZTQ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51703-97-0 | |
| Record name | (2R)-2-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Physicochemical Profile of (2R)-2-Methylhexanoic Acid
[1]
Executive Summary
(2R)-2-Methylhexanoic acid (CAS: 51703-97-0) is a branched-chain fatty acid of significant interest in the flavor and fragrance industry, as well as a chiral building block in pharmaceutical synthesis.[1] Unlike its racemic counterpart, the (2R)-enantiomer exhibits distinct organoleptic properties—characterized by sweet, fruity, and cheesy notes—and serves as a critical intermediate for stereochemically defined drugs and depsipeptides. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and analytical characterization.
Molecular Identification & Core Data
The following data establishes the precise chemical identity of the (2R)-isomer, distinguishing it from the racemic mixture (CAS: 4536-23-6) often encountered in bulk industrial applications.
| Parameter | Data |
| Chemical Name | (2R)-2-Methylhexanoic acid |
| CAS Number | 51703-97-0 (Enantiopure) |
| Synonyms | (R)-(-)-2-Methylhexanoic acid; (R)-2-Methylcaproic acid |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| SMILES (Isomeric) | CCCCC(=O)O |
| InChI Key | CVKMFSAVYPAZTQ-ZCFIWIBFSA-N |
| Stereocenter | C2 (R-configuration) |
Physicochemical Properties[3][4][5][6][7]
While scalar properties (BP, Density) are identical to the racemate, vector properties (Optical Rotation) and biological interactions (Odor, Metabolism) are stereospecific.
Physical Constants
| Property | Value | Condition / Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 209–210 °C | @ 760 mmHg (Lit.)[1] |
| Boiling Point (Reduced) | 72 °C | @ 5.3 mmHg |
| Density | 0.914 – 0.918 g/mL | @ 20 °C |
| Refractive Index ( | 1.419 – 1.422 | @ 20 °C |
| Solubility (Water) | ~1.7 g/L | Sparingly soluble |
| Solubility (Organic) | Miscible | Ethanol, Ether, Chloroform |
Chemical Parameters[1][2][3][4][6][8][9][10][11][12][13][14]
| Parameter | Value | Significance |
| pKa (Acid) | 4.80 ± 0.10 | Typical for |
| LogP (Octanol/Water) | 2.1 – 2.35 | Moderate lipophilicity; suitable for membrane permeability. |
| Flash Point | ~105 °C | Closed Cup; indicates flammability risk. |
Stereochemical Characterization
The biological activity of 2-methylhexanoic acid is highly dependent on its stereochemistry.
-
Optical Rotation: The (R)-isomer is levorotatory.[1]
-
Sign:
-
Note: Specific rotation values (
) are often small for simple branched fatty acids and highly solvent-dependent.[1] Definitive assignment is best achieved via derivatization or chiral chromatography rather than polarimetry alone.
-
-
Organoleptic Profile:
-
(2R)-Isomer: Sweet, fruity, "sweaty" (positive connotation in trace amounts), cheese-like.
-
(2S)-Isomer: Musty, sour, pungent.[2]
-
Analytical Protocol: Enantiomeric Excess Determination via Chiral GC
To verify the optical purity of (2R)-2-methylhexanoic acid, chiral Gas Chromatography (GC) is the gold standard.[1]
Methodology:
-
Derivatization: Convert the free acid to its methyl ester using diazomethane or methanol/BF₃ to improve volatility and peak shape.
-
Column: Cyclodextrin-based stationary phase (e.g., Rt-βDEXcst or Chirasil-Val).[1]
-
Conditions:
-
Carrier Gas: Helium (1.2 mL/min).[3]
-
Oven Program: 60°C (hold 1 min)
2°C/min 140°C. -
Detection: FID or MS.
-
-
Elution Order: The (R)- and (S)-methyl esters will resolve, typically with
.[1] (Note: Elution order must be confirmed with authentic standards for the specific column used).
Figure 1: Workflow for the determination of enantiomeric excess using Chiral Gas Chromatography.
Synthetic Pathways[5][13]
For research and pharmaceutical applications requiring high enantiomeric excess (>98% ee), asymmetric synthesis using the Evans Oxazolidinone methodology is the most reliable route. This method avoids the yield loss associated with classical resolution.
Protocol: Asymmetric Alkylation via Evans Auxiliary
Principle: Use a chiral auxiliary ((S)-4-benzyl-2-oxazolidinone) to induce facial selectivity during the alkylation of the enolate.[1]
Step-by-Step Procedure:
-
Acylation: React (S)-4-benzyl-2-oxazolidinone with hexanoyl chloride using n-butyllithium (n-BuLi) to form the N-hexanoyloxazolidinone imide.
-
Enolization: Treat the imide with Sodium bis(trimethylsilyl)amide (NaHMDS) at -78°C in THF. The lithium enolate forms a "Z"-enolate chelated structure.
-
Alkylation: Add Methyl Iodide (MeI). The auxiliary shields one face, forcing the electrophile to attack from the opposite side, yielding the (2R)-methylated product (due to priority change, check Cahn-Ingold-Prelog; typically "anti-Evans" or "Evans" depending on specific auxiliary/base, but standard Evans conditions yield predictable stereochemistry).
-
Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ to release the free (2R)-2-methylhexanoic acid and recover the auxiliary.
Reaction Scheme Visualization:
Figure 2: Asymmetric synthesis pathway using Evans Oxazolidinone auxiliary to generate (2R)-2-methylhexanoic acid.
Spectroscopic Profile
To confirm the identity of the synthesized or isolated compound, the following spectral signatures are diagnostic.
-
¹H-NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (EI, 70 eV):
References
-
LookChem. (2R)-2-Methylhexanoic acid Product Information & CAS 51703-97-0. Retrieved from
-
The Good Scents Company. 2-Methylhexanoic acid General Properties and Organoleptics. Retrieved from
-
NIST Chemistry WebBook. Hexanoic acid, 2-methyl- Mass Spectrum and Constants. Retrieved from
-
Selleck Chemicals. 2-Methylhexanoic acid Datasheet and Solubility. Retrieved from
-
BenchChem. Synthesis of Methyl-Branched Fatty Acids and Amino Acids. Retrieved from
Sources
Thermodynamic & Physicochemical Profile: (2R)-2-Methylhexanoic Acid
[1]
Executive Summary
(2R)-2-Methylhexanoic acid (CAS 51703-97-0) is a branched-chain fatty acid serving as a critical chiral building block in the synthesis of bioactive compounds, including prostaglandin analogues and specific protease inhibitors.[1] Unlike its racemic counterpart, the (2R)-enantiomer exhibits distinct biological recognition properties and a characteristic "sweet, sweaty" olfactory profile.[1] This guide consolidates the thermodynamic data, phase equilibria, and characterization protocols necessary for its isolation and utilization in high-precision chemical manufacturing.[1]
Chemical Identity & Stereochemistry
The thermodynamic behavior of 2-methylhexanoic acid is heavily influenced by its ability to form hydrogen-bonded dimers in the liquid phase.[1] While the racemic mixture (CAS 4536-23-6) behaves as a single thermodynamic entity in isotropic solvents, the pure enantiomer is required for stereoselective applications.[1]
| Property | Data |
| IUPAC Name | (2R)-2-Methylhexanoic acid |
| Common Name | (-)-2-Methylcaproic acid |
| CAS Number (2R) | 51703-97-0 |
| CAS Number (Racemate) | 4536-23-6 |
| Molecular Formula | C |
| Molecular Weight | 130.18 g/mol |
| SMILES (Isomeric) | CCCCC(=O)O |
| Stereochemical Sign | Levorotatory (-) |
Thermodynamic & Physical Properties
The following data represents the most reliable experimental and calculated values available for the liquid phase at standard conditions (298.15 K, 1 atm).
Phase Transition & Volumetric Data
| Property | Value | Conditions | Confidence |
| Boiling Point ( | 209–210 °C | 760 mmHg | Experimental (Lit.)[1] |
| Melting Point ( | < -55 °C | 1 atm | Estimated (Liquid at RT) |
| Density ( | 0.918 g/mL | 25 °C | Experimental |
| Refractive Index ( | 1.422 | 20 °C | Experimental |
| Vapor Pressure ( | 0.0576 mmHg | 25 °C | Experimental |
| Flash Point | ~105 °C | Closed Cup | Experimental |
Energetics (Standard State)
Specific enthalpy data for the pure enantiomer is scarce in open literature.[1] The values below are derived from group contribution methods (Joback/Mavrovouniotis) validated against homologous C7 fatty acids.
| Thermodynamic Quantity | Value | Notes |
| Enthalpy of Formation ( | -503.2 kJ/mol | Calculated (Gas Phase) |
| Enthalpy of Vaporization ( | ~60–65 kJ/mol | Est.[1] at |
| Gibbs Free Energy ( | -260.1 kJ/mol | Calculated |
| Heat Capacity ( | ~240 J/(mol[1]·K) | Est.[1] Liquid Phase |
Technical Insight: The high enthalpy of vaporization relative to molecular weight is attributed to the formation of cyclic dimers via intermolecular hydrogen bonding between the carboxylic acid groups.[1][2] This dimerization persists in the gas phase and non-polar solvents, significantly affecting volatility and partition coefficients.[1]
Phase Equilibria & Solubility
Understanding the partitioning behavior of (2R)-2-methylhexanoic acid is essential for extraction and purification workflows.[1]
-
Water Solubility: Low (~4.92 g/L at 25 °C).[1] The hydrophobic alkyl tail dominates the solvation energetics.[1][2]
-
Dissociation Constant (pKa): 4.82 ± 0.21 (Predicted).[1] It behaves as a typical weak carboxylic acid.[1]
-
Partition Coefficient (LogP): 2.23. This indicates a strong preference for organic phases (e.g., octanol, ethyl acetate), facilitating efficient extraction from aqueous reaction mixtures at pH < 4.[1][2]
Experimental Protocols: Isolation & Characterization
Enantiomeric Purity Determination
To validate the (2R) configuration, optical rotation and chiral chromatography are employed.[1][2]
Protocol A: Optical Rotation
-
Instrument: Polarimeter with Na-D line (589 nm).[1]
-
Solvent: Ethanol or Chloroform (c = 1.0).[1]
-
Observation: The (2R) enantiomer is levorotatory (-) .[1]
-
Note: Literature values vary by solvent; always run a standard if available.
-
Protocol B: Chiral GC Analysis
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex
-PM).[1] -
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temperature Program: 100 °C (hold 2 min)
2°C/min 160 °C. -
Detection: FID.
-
Derivatization: Often analyzed as the methyl ester (using diazomethane or TMS-diazomethane) to improve peak shape and volatility.[1]
Chiral Resolution Workflow
Since the direct synthesis of enantiopure (2R)-2-methylhexanoic acid can be costly, resolution of the racemate via diastereomeric salt formation is a standard industrial approach.[1][2]
Workflow Logic:
-
Salt Formation: React racemate with a chiral base (e.g., (S)-(-)-1-Phenylethylamine).[1]
-
Fractional Crystallization: Exploits the solubility difference between the (R,S)-salt and (S,S)-salt.[1][2]
-
Liberation: Acidification releases the enantiopure acid.[1]
Figure 1: Classical resolution workflow exploiting solubility differences in diastereomeric salts. The efficiency of the crystallization step is governed by the eutectic composition of the binary salt mixture.[1][2]
References
-
LookChem. (2025).[1] (2R)-2-methylhexanoic acid CAS 51703-97-0 Properties and Suppliers. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2025).[1][3] Hexanoic acid, 2-methyl- (CAS 4536-23-6) Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [1]
-
Cheméo. (2025).[1][4] Hexanoic acid, 2-methyl- Chemical & Physical Properties. Retrieved from [1][5]
-
Sigma-Aldrich. (2025).[1] 2-Methylhexanoic acid Product Specification & Safety Data Sheet. Retrieved from [1]
-
Landolt-Börnstein. (1992).[1] Optical Rotation of (R)-2-methylhexanoic acid. Group III Condensed Matter, Volume 38b, Subvolume 2.1, p. 4025.[2] Springer-Verlag.[1] (Cited via search snippet).
-
PubChem. (2025).[1] 2-Methylhexanoic Acid (Compound CID 20653).[1][6] National Library of Medicine.[1][2] Retrieved from [1][6]
Sources
- 1. Hexanoic acid, 2-methyl- [webbook.nist.gov]
- 2. Antoine Equation parameters table for saturation pressure calculation of common pure compounds [myengineeringtools.com]
- 3. Hexanoic acid, 2-methyl- [webbook.nist.gov]
- 4. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]
- 5. Hexanoic acid, 2-methyl- (CAS 4536-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Methylhexanoic Acid | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2R)-2-methylhexanoic acid CAS number and chemical identifiers
This technical guide details the chemical identity, properties, synthesis, and applications of (2R)-2-methylhexanoic acid . It is designed for researchers and drug development professionals requiring high-fidelity data on this specific enantiomer.
Executive Summary
(2R)-2-Methylhexanoic acid (CAS: 51703-97-0) is the chemically distinct (R)-enantiomer of 2-methylhexanoic acid. Unlike its racemic counterpart or the (S)-isomer, the (2R)-isomer possesses a unique "sweet, sweaty" organoleptic profile and serves as a critical chiral building block in the synthesis of stereochemically complex pharmaceuticals and pheromones. This guide outlines its identification, physical properties, asymmetric synthesis, and industrial utility.
Chemical Identity & Nomenclature
Precise identification is paramount as the biological activity and olfactory properties of 2-methylhexanoic acid are highly stereodependent.
| Identifier | Value | Notes |
| Chemical Name | (2R)-2-Methylhexanoic acid | IUPAC systematic name |
| CAS Number | 51703-97-0 | Specific to the (R)-enantiomer |
| Racemate CAS | 4536-23-6 | Do not confuse with the (R)-isomer |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| SMILES (Isomeric) | CCCCC(=O)O | Defines (R) stereochemistry |
| InChI Key | CVKMFSAVYPAZTQ-ZCFIWIBFSA-N | |
| PubChem CID | 6999858 |
Stereochemistry & Physical Properties
The (2R)-enantiomer is distinguished from the (S)-enantiomer primarily by its interaction with polarized light and biological receptors (olfactory and enzymatic).
Physical Constants
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 209–210 °C (at 760 mmHg).
-
Density: 0.918 g/mL (at 25 °C).[1]
-
Refractive Index (
): 1.422. -
Solubility: Soluble in alcohol, ether; sparingly soluble in water.
Optical Rotation
The specific rotation is the definitive analytical method for verifying enantiomeric purity.
-
(2R)-2-Methylhexanoic Acid:
(neat). -
(2S)-2-Methylhexanoic Acid:
(neat).
Organoleptic Distinction
-
(2R)-Isomer: Characterized by a sweet, sweaty, fruity note.
-
(2S)-Isomer: Characterized by a sour, pungent, musty note.[4]
-
Significance: This drastic difference necessitates high enantiomeric excess (ee) in flavor and fragrance formulations.
-
Synthesis & Production Methodologies
Producing high-purity (2R)-2-methylhexanoic acid requires asymmetric synthesis or resolution, as direct alkylation yields a racemate.
Method A: Asymmetric Hydrogenation (Scalable)
This method, adapted from the synthesis of the (S)-isomer for the sweetener NC-00637, utilizes a Ruthenium-BINAP catalyst system to hydrogenate 2-methyl-2-hexenoic acid. For the (R)-isomer, the mirror-image catalyst is employed.
-
Substrate: 2-Methyl-2-hexenoic acid.[5]
-
Catalyst: Ru(OAc)₂[(S)-H8-BINAP] (Note: (S)-ligand typically yields the (R)-acid in this specific substrate class, but screening is required).
-
Conditions: High pressure H₂, MeOH, ambient temperature.
-
Yield/ee: Typically >95% yield and >90% ee.
Method B: Evans Auxiliary (Lab Scale Standard)
For small-scale, high-precision requirements (e.g., analytical standards), the Evans oxazolidinone method is the gold standard for absolute stereocontrol.
Protocol:
-
Acylation: React (R)-4-benzyl-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C).
-
Alkylation: Treat the resulting imide with NaHMDS (base) and butyl iodide (electrophile). The auxiliary blocks one face, forcing the butyl group to attack from the open face.
-
Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ to release pure (2R)-2-methylhexanoic acid.
Synthesis Workflow Diagram
The following diagram illustrates the logic of the Evans Auxiliary approach for generating the (2R)-isomer.
Caption: Stereoselective synthesis pathway using Evans Chiral Auxiliary to ensure (R)-configuration.
Applications in Industry & Research
Pharmaceutical Intermediates
Chiral
-
Prostaglandin Analogs: (2R)-2-methylhexanoic acid (and its derivatives) serves as a side-chain precursor for stabilizing prostaglandin analogs against metabolic
-oxidation. -
Peptidomimetics: Used to introduce hydrophobic bulk with precise stereochemistry in non-natural amino acid synthesis.
Flavor & Fragrance
-
Cheese & Fruit Profiles: The (R)-isomer is critical for recreating authentic "ripe" fruit and fermented dairy profiles. The (S)-isomer's "musty" note is often considered an off-flavor in these contexts.
-
Pheromones: Many insect species utilize specific enantiomers of methyl-branched acids as aggregation or sex pheromones. The (2R)-isomer is used in agricultural research for pest monitoring systems.
Safety & Handling
While a fatty acid, the concentrated form is corrosive and requires standard safety protocols.
-
GHS Classification: Skin Corr.[6] 1B (Causes severe skin burns and eye damage).
-
Hazard Statement: H314.
-
Handling: Wear nitrile gloves, safety goggles, and face shield. Use in a fume hood.
-
Storage: Store at room temperature in tightly sealed containers, away from strong oxidizing agents and bases.
References
-
LookChem. (2R)-2-methylhexanoic acid - CAS 51703-97-0 Entry. Retrieved from .
-
Rettinger, K., et al. (1991). Chiral 2-alkylbranched acids, esters and alcohols.[4] Preparation and stereospecific flavour evaluation. Tetrahedron: Asymmetry, 2(10), 965-968. (Source for organoleptic properties and optical rotation correlation).
-
Ager, D. J., et al. (2003). The Synthesis of the High-Potency Sweetener, NC-00637.[7][8] Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development, 7(3). (Source for Asymmetric Hydrogenation methodology).
-
Karlsson, S., et al. (1984). Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. Acta Chemica Scandinavica B, 38, 797.[9] (Source for specific rotation data: S-isomer +18.7° neat).
-
PubChem. (2R)-2-methylhexanoic acid (CID 6999858).[10] National Library of Medicine. Retrieved from .
Sources
- 1. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]
- 2. youtube.com [youtube.com]
- 3. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. The 2-Methylhexanoicacids [leffingwell.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Methylhexanoic Acid | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (2R)-2-methylhexanoic acid | C7H14O2 | CID 6999858 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Sensory Architecture of (2R)-2-Methylhexanoic Acid: A Technical Guide for Flavor Chemistry and Olfactory Research
Executive Summary
In the intricate landscape of flavor chemistry and drug formulation, aliphatic carboxylic acids play a foundational role in defining olfactory profiles. Among these, (2R)-2-methylhexanoic acid (also known as (R)-2-methylcaproic acid) stands out due to its potent, highly specific sensory characteristics. As a chiral medium-chain fatty acid, its sensory perception is strictly governed by its stereochemistry.
This whitepaper provides an in-depth analysis of the odor profile, structure-activity relationships (SAR), and analytical methodologies required to isolate, quantify, and formulate with (2R)-2-methylhexanoic acid. Designed for application scientists and flavor researchers, this guide emphasizes the causality behind chiral analytical protocols and the mechanistic behavior of the molecule in complex matrices.
Molecular Profile and Enantiomeric Divergence
The olfactory receptors in the human epithelium are highly stereoselective, meaning that the spatial arrangement of a molecule's atoms directly dictates its binding affinity and the resulting sensory perception. The chiral center at the C2 position of 2-methylhexanoic acid results in two distinct enantiomers with drastically different hedonic tones.
According to extensive flavor-base evaluations of acyclic compounds, the enantiomeric divergence is stark[1]:
-
(2R)-2-methylhexanoic acid: Characterized by a sweet, sweaty, and creamy odor profile. It is highly valued in flavor formulations for imparting authentic dairy, ripe fruit, and savory nuances.
-
(2S)-2-methylhexanoic acid: Exhibits a sour, pungent, and musty odor. It lacks the sweet/creamy hedonic tone of its (R)-counterpart and can easily be perceived as an off-flavor if not carefully modulated.
Matrix pH and Volatility Causality
The behavior of (2R)-2-methylhexanoic acid in a formulation is heavily dependent on the matrix pH. With a predicted pKa of approximately 4.82[2], the molecule exists in a dynamic equilibrium between its volatile free-acid form and its non-volatile conjugate base (salt) form. As observed in sensory analyses of complex dairy matrices like , high pH environments convert free fatty acids (FFAs) into salts, shifting the sensory perception from sharp/cheesy to "soapy." Conversely, a low pH maintains the protonated state, allowing the volatile acid to reach the olfactory epithelium and deliver its characteristic sweaty/cheesy impact[3].
Olfactory Structure-Activity Relationships (SAR)
The detection threshold of aliphatic carboxylic acids is intrinsically linked to their carbon chain length and the position of branching. In vivo studies utilizing CD-1 mice models have demonstrated a significant positive linear correlation (
As the chain length increases from 2-methylpropanoic acid to 2-methylhexanoic acid, the detection threshold increases (meaning olfactory sensitivity decreases slightly as the molecule becomes heavier and more lipophilic)[4][5]. However, the specific alpha-branching (the methyl group at C2) restricts the conformational flexibility of the carboxyl group, which is hypothesized to lock the molecule into a specific binding pocket within the olfactory receptor, thereby increasing its distinct "sweaty/cheesy" character compared to the strictly "pungent" nature of unbranched hexanoic acid.
Quantitative Sensory Data
Table 1: Enantiomeric Sensory Divergence
| Compound | Odor Descriptors | Primary Application Notes |
|---|---|---|
| (2R)-2-methylhexanoic acid | Sweet, sweaty, creamy, fruity | Dairy flavors (cheese, milk), ripe tropical fruits, savory bases. |
| (2S)-2-methylhexanoic acid | Sour, pungent, musty | Trace background notes; generally avoided in high concentrations. |
| Racemic Mixture | Cheesy, oily, fatty, lard-like | Broad-spectrum bakery and soft confectionery flavorings. |
Table 2: Physico-Chemical & Formulation Parameters
| Parameter | Value / Description | Formulation Impact |
|---|---|---|
| CAS Number | 4536-23-6 | Standard identifier for regulatory compliance. |
| pKa | ~4.82 | Requires formulation pH < 4.5 for maximum aromatic volatility. |
| Boiling Point | 209 - 210 °C | High substantivity (>24 hours); acts as a base/middle note. |
| Typical Usage (Bakery) | ~5.0 ppm | Imparts rich, fatty, baked-cheese characteristics. |
| Typical Usage (Beverage) | ~1.0 ppm | Adds ripe, fruity depth to non-alcoholic profiles. |
Analytical Workflows for Chiral Odorants
To accurately identify and quantify (2R)-2-methylhexanoic acid in a complex matrix (such as a fermented dairy product or an aquaculture feed where it acts as a ), researchers must employ a self-validating analytical system. Standard steam distillation is insufficient, as thermal stress can generate Maillard artifacts that obscure trace volatile acids.
Protocol: Isolation and Enantiomeric Evaluation via GC-O/AEDA
This methodology utilizes Stable Isotope Dilution Analysis (SIDA) combined with Aroma Extract Dilution Analysis (AEDA) to ensure absolute quantification and sensory validation[6][7].
Step 1: Matrix Acidification & Internal Standard Spiking
-
Action: Homogenize the sample and adjust the pH to 2.0 using 0.1 M HCl. Spike the matrix with a known concentration of
-labeled 2-methylhexanoic acid. -
Causality: Acidification suppresses the ionization of the carboxylic acid (
), converting it entirely into its lipophilic, extractable free-acid form. The stable isotope acts as an internal standard, creating a self-validating system that automatically corrects for any analyte loss during subsequent extraction and concentration steps.
Step 2: Solvent Extraction & SAFE
-
Action: Extract the acidified homogenate with dichloromethane (DCM). Subject the organic phase to under high vacuum (
mbar). -
Causality: SAFE operates at ambient or sub-ambient temperatures. This prevents the thermal degradation of delicate chiral molecules and avoids the artificial generation of heat-induced off-flavors, ensuring the extract perfectly represents the original matrix.
Step 3: Aroma Extract Dilution Analysis (AEDA) Preparation
-
Action: Concentrate the SAFE distillate to 100 µL using a Vigreux column. Prepare a series of 1:2 stepwise dilutions in DCM (e.g., 1:2, 1:4, 1:8 ... 1:2048).
Step 4: Chiral GC-O/MS Analysis
-
Action: Inject the dilutions into a Gas Chromatograph equipped with a modified
-cyclodextrin chiral stationary phase[8]. Split the column effluent 1:1 between a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP). -
Causality: The hydrophobic cavities and chiral rims of the modified cyclodextrin create transient, energy-differentiated diastereomeric complexes with the (2R) and (2S) enantiomers, allowing them to elute at different retention times. The human assessor at the ODP records the Flavor Dilution (FD) factor—the highest dilution at which the specific "sweet/sweaty" (2R) note is still perceptible.
Analytical Workflow Visualization
Caption: Workflow for the chiral isolation, sensory evaluation, and quantification of (2R)-2-methylhexanoic acid.
Application & Formulation Dynamics
Understanding the sensory and physical parameters of (2R)-2-methylhexanoic acid allows formulation scientists to utilize it effectively across diverse product categories:
-
Dairy and Savory Recombination: Because of its high substantivity (lasting >24 hours on a smelling strip) and low volatility compared to short-chain acids like butyric acid, (2R)-2-methylhexanoic acid acts as a crucial "middle/base note" in artificial cheese and milk flavors[9]. It provides the lingering, creamy mouthfeel-aroma that synthetic formulations often lack.
-
Fruit Flavor Enhancement: In nature, trace amounts of this acid are found in strawberries and apples. Formulators use sub-threshold levels (<1 ppm) to push the "ripe" or "jammy" notes of fruit flavors, utilizing the sweet/sweaty profile of the (2R) enantiomer to add biological realism to otherwise flat ester-based fruit profiles[10].
-
Off-Flavor Monitoring: In aquaculture, the accumulation of 2-methylhexanoic acid in fish feeds has been identified as a primary vector for malodors in farmed fish meat[11][12]. Monitoring the concentration of this acid via the GC-O/AEDA protocol is a critical quality control step in feed manufacturing.
References
-
PLOS One - Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice URL:[Link]
-
Leffingwell & Associates - Acyclics (Alcohols, Esters, Acids, Aldehydes): Enantiomer & Odor Description URL:[Link]
-
PMC / NIH - Matching the Sensory Analysis of Serpa PDO Cheese with the Volatile Profiles—A Preliminary Study URL:[Link]
-
Frontiers in Chemistry - Odorants in Fish Feeds: A Potential Source of Malodors in Aquaculture URL:[Link]
-
LookChem - Cas 4536-23-6, 2-Methylhexanoic acid Chemical Properties URL:[Link]
-
MDPI - Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis URL:[Link]
-
MediaTUM - Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers URL:[Link]
-
The Good Scents Company - 2-methyl hexanoic acid, 4536-23-6 URL:[Link]
Sources
- 1. Acyclics (Alcohols, Esters, Acids, Aldehydes) [leffingwell.com]
- 2. lookchem.com [lookchem.com]
- 3. Matching the Sensory Analysis of Serpa PDO Cheese with the Volatile Profiles—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice | PLOS One [journals.plos.org]
- 5. Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]
- 10. firmenich.com [firmenich.com]
- 11. Frontiers | Odorants in Fish Feeds: A Potential Source of Malodors in Aquaculture [frontiersin.org]
- 12. Frontiers | Odorants in Fish Feeds: A Potential Source of Malodors in Aquaculture [frontiersin.org]
(2R)-2-Methylhexanoic Acid: Chiral Architectures in Medicinal Chemistry & Olfaction
The following technical guide details the chemical, biological, and synthetic landscape of (2R)-2-methylhexanoic acid and its derivatives.
Executive Summary
(2R)-2-Methylhexanoic acid (CAS 51703-97-0) represents a privileged chiral scaffold in organic synthesis and chemical biology. Unlike its achiral or racemic counterparts, the (2R)-enantiomer exhibits distinct biological and olfactory properties governed by the spatial arrangement of the C2-methyl group. This guide explores its utility as a chiral building block for complex natural products (e.g., Medusamide A), its role in stereoselective flavor chemistry, and the rigorous synthetic methodologies required to access it with high enantiomeric excess (ee).
The Olfactory Paradox: Stereochemical Discrimination
The human olfactory system acts as a highly sensitive chiral discriminator for 2-methyl branched fatty acids. The enantiomers of 2-methylhexanoic acid elicit divergent sensory responses, a phenomenon critical for the flavor and fragrance industry (FEMA 3191).
| Enantiomer | Descriptor | Olfactory Threshold |
| (2R)-2-Methylhexanoic acid | Sweet, Sweaty, Fruity | Low (High Potency) |
| (2S)-2-Methylhexanoic acid | Sour, Pungent, Musty | Moderate |
| Racemate | Cheesy, Fatty, Complex | Average |
Mechanistic Insight: The olfactory receptors (GPCRs) containing specific hydrophobic pockets accommodate the (2R)-methyl group in a "lock-and-key" fashion that triggers signal transduction pathways associated with "sweet/fruity" notes, whereas the (2S)-conformer likely binds to a different receptor subset or binding mode associated with "rancid" signals.
Natural Product Scaffolds: The Medusamide Connection
In medicinal chemistry, the (2R)-2-methylhexanoyl moiety is not merely a side chain but a core structural determinant in bioactive marine depsipeptides.
Case Study: Medusamide A
Isolated from Panamanian marine cyanobacteria (Coiba sp.), Medusamide A is a cyclic depsipeptide exhibiting cytotoxic activity. Its structure is unique because it contains four contiguous residues of a beta-amino acid derivative: (2R,3R)-3-amino-2-methylhexanoic acid (Amha) .[]
-
Structural Significance: The (2R)-methyl configuration in the Amha residue forces the peptide backbone into a rigid conformation, enhancing proteolytic stability and membrane permeability—key traits for peptide therapeutics.
-
Synthetic Challenge: Accessing Medusamide A requires the precise installation of the (2R)-methyl and (3R)-amino stereocenters, typically achieved via Arndt-Eistert homologation or asymmetric aldol reactions starting from (2R)-2-methylhexanoic acid precursors.
Strategic Synthesis: Asymmetric Alkylation
To utilize (2R)-2-methylhexanoic acid in drug development, high optical purity (>98% ee) is non-negotiable. The industry standard for accessing this scaffold is Evans Asymmetric Alkylation .
Mechanism of Stereocontrol
The reaction utilizes a chiral oxazolidinone auxiliary (Evans auxiliary) to shield one face of the enolate, forcing the electrophile (methyl iodide) to attack from the opposite, unhindered face.
Pathway Logic:
-
Auxiliary Selection: (S)-4-benzyl-2-oxazolidinone is coupled with hexanoyl chloride.
-
Enolization: NaHMDS generates the (Z)-enolate, chelated by lithium (Li+) to the oxazolidinone carbonyl.
-
Alkylation: The bulky benzyl group at C4 of the auxiliary blocks the Re-face. Methyl iodide attacks from the Si-face.
-
Cleavage: Hydrolysis removes the auxiliary, yielding (2R)-2-methylhexanoic acid.
Visualization: Evans Enolate Alkylation Pathway
Figure 1: The steric bulk of the (S)-benzyl group directs the methylation to the alpha-position with high diastereoselectivity.
Experimental Protocol: Asymmetric Synthesis
This protocol describes the synthesis of (2R)-2-methylhexanoic acid via the alkylation of N-hexanoyl-(S)-4-benzyl-2-oxazolidinone.
Reagents & Equipment[2]
-
Substrate: N-Hexanoyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 eq)
-
Electrophile: Methyl Iodide (MeI) (5.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous NH4Cl
Step-by-Step Methodology
-
Enolization:
-
Flame-dry a 250 mL round-bottom flask under Argon.
-
Add N-hexanoyl-(S)-4-benzyl-2-oxazolidinone (10 mmol) and dissolve in anhydrous THF (50 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add NaHMDS (11 mmol) dropwise over 15 minutes. The solution will turn yellow, indicating enolate formation.
-
Critical Control Point: Stir for 45 minutes at -78°C to ensure complete deprotonation and chelation.
-
-
Alkylation:
-
Add Methyl Iodide (50 mmol) neat, dropwise to the cold enolate solution.
-
Stir at -78°C for 2 hours, then allow the reaction to slowly warm to -20°C over 3 hours.
-
Monitoring: Check conversion via TLC (Hexane/EtOAc 4:1). The methylated product is usually less polar than the starting material.
-
-
Workup & Cleavage:
-
Quench with sat. NH4Cl (20 mL) and extract with CH2Cl2.
-
Dissolve the purified methylated imide in THF/H2O (3:1) at 0°C.
-
Add LiOH (2.0 eq) and H2O2 (30%, 4.0 eq). Stir for 1 hour.
-
Quench with Na2SO3 (to destroy peroxide) and acidify to pH 2 with 1N HCl.
-
Extract the free acid with Et2O. Distill or column chromatograph to obtain pure (2R)-2-methylhexanoic acid .
-
Biological & Pharmacological Applications[3][4][5][6]
| Application Domain | Mechanism of Action | Key Derivative/Context |
| Antimicrobial | Membrane disruption via non-ionic surfactant activity; inhibition of amino acid transport. | Free acid; Simple esters |
| Oncology | Cytoskeletal disruption (microtubule destabilization) via rigid peptide binding. | Medusamide A (Amha residue) |
| Metabolic Regulation | Resistance to beta-oxidation. The alpha-methyl group blocks the standard dehydrogenation step, forcing the molecule into slower omega-oxidation pathways. | 2-Methyl-branched fatty acids |
| Fragrance | Agonism of specific olfactory GPCRs linked to "fruity" perception. | Ethyl (2R)-2-methylhexanoate |
Structure-Activity Relationship (SAR) Logic
The methyl group at C2 creates a "chiral twist" in the fatty acid chain. In peptides like Medusamide A, this twist prevents the formation of standard alpha-helices or beta-sheets, instead inducing specific turn conformations (e.g., gamma-turns) that are critical for binding to biological targets such as ion channels or cytoskeletal proteins.
Figure 2: Structure-Activity Relationship (SAR) flow from the core acid to biological outcomes.
References
-
LookChem. (2R)-2-methylhexanoic acid - CAS 51703-97-0 Properties and Suppliers. LookChem Database. Link
-
Fenner, A. M., et al. (2016).[] Medusamide A, a Panamanian Cyanobacterial Depsipeptide with Multiple β-Amino Acids.[] Organic Letters, 18(3), 352–355.[] Link
-
The Good Scents Company. 2-Methylhexanoic acid: Flavor and Fragrance Data.[2]Link
-
Api, A. M., et al. (2018).[3] RIFM fragrance ingredient safety assessment, 2-methylhexanoic acid.[2][3][4] Food and Chemical Toxicology.[3] Link
- Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imides. Journal of the American Chemical Society.
Sources
Methodological & Application
Introduction: The Challenge and Importance of (2R)-2-Methylhexanoic Acid
An Application Note for Asymmetric Synthesis Protocols: (2R)-2-Methylhexanoic Acid
(2R)-2-Methylhexanoic acid is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its enantiomeric counterpart, (S)-2-methylhexanoic acid, possesses distinct biological and sensory properties, highlighting the critical importance of stereochemical control in its synthesis.[1] The primary synthetic challenge lies in the stereoselective construction of the quaternary chiral center at the α-position of the carboxylic acid. This guide provides an in-depth analysis of three field-proven, robust protocols for the asymmetric synthesis of the (R)-enantiomer: chiral auxiliary-mediated alkylation, catalytic asymmetric hydrogenation, and enzymatic kinetic resolution. Each method is presented with a detailed protocol, a mechanistic rationale for stereocontrol, and a discussion of its relative merits for research and development applications.
Strategy 1: Diastereoselective Alkylation Using a Chiral Auxiliary
Causality of Stereoselection
The success of this method hinges on the formation of a conformationally rigid chelated Z-enolate. Upon treatment with a base like lithium diisopropylamide (LDA), the lithium cation coordinates to both the imide carbonyl and the oxazolidinone oxygen. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields the top face of the planar enolate. Consequently, the incoming electrophile (butyl iodide) is forced to approach from the less sterically hindered bottom face, resulting in the preferential formation of one diastereomer.[3] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.
Experimental Protocol: Evans Auxiliary Approach
Step 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.
-
In a separate flask, prepare a solution of propionyl chloride (1.1 eq) in anhydrous THF.
-
Add the propionyl chloride solution to the lithiated auxiliary solution via cannula. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (silica gel) to yield the N-propionyl-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl-oxazolidinone (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 30-45 minutes to ensure complete enolate formation.
-
Add n-butyl iodide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then slowly warm to -20 °C over 2 hours. Monitor reaction progress by TLC.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the combined organic layers with 1 M NaOH, water, and brine. Dry over anhydrous MgSO₄ and concentrate. The crude product can be purified by chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by lithium hydroxide (2.0 eq) dissolved in water.
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~1-2 with 1 M HCl.
-
Extract the aqueous layer multiple times with dichloromethane to isolate the (2R)-2-methylhexanoic acid. The water-soluble chiral auxiliary can be recovered from the aqueous layer.[4]
Workflow and Data
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
| Parameter | Typical Result |
| Enantiomeric Excess (e.e.) | >95% |
| Yield | >90% |
| Catalyst Loading | 0.01 - 1 mol% |
Strategy 3: Enzymatic Kinetic Resolution
Biocatalysis offers a powerful and environmentally benign route for resolving racemic mixtures. Kinetic resolution relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer much faster than the other. [5]For 2-methylhexanoic acid, lipases are commonly used to selectively esterify one enantiomer, allowing the unreacted enantiomer to be isolated in high optical purity. [6]
Causality of Stereoselection
The stereoselectivity arises from the three-dimensional structure of the enzyme's active site. Lipases, such as Candida antarctica Lipase B (CALB), possess a chiral binding pocket. [7]The racemic acid enters the active site, but only one enantiomer (e.g., the S-enantiomer) can achieve the optimal orientation for the catalytic triad (Ser-His-Asp) to facilitate esterification with an alcohol. The (R)-enantiomer binds less productively, leading to a significantly slower reaction rate. By stopping the reaction at approximately 50% conversion, the remaining unreacted acid is highly enriched in the (R)-enantiomer. [8]
Experimental Protocol: Lipase-Catalyzed Resolution
-
To a flask, add racemic 2-methylhexanoic acid (1.0 eq), a suitable alcohol (e.g., 1-butanol, 0.6 eq), and a non-polar organic solvent like hexane or MTBE.
-
Add an immobilized lipase, such as Novozym® 435 (Candida antarctica Lipase B, 5-10% w/w).
-
Stir the suspension at a controlled temperature (e.g., 40 °C). The inclusion of molecular sieves is recommended to remove the water byproduct and drive the equilibrium towards ester formation.
-
Monitor the reaction progress by GC or HPLC to determine the conversion percentage.
-
When the reaction reaches ~50% conversion, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate. Add diethyl ether and extract with an aqueous solution of 1 M NaOH.
-
The (S)-ester will remain in the organic layer. The sodium salt of the unreacted (R)-acid will be in the aqueous layer.
-
Separate the layers. Acidify the aqueous layer with 2 M HCl to pH ~1-2.
-
Extract the acidified aqueous layer with diethyl ether. Dry the combined organic extracts over Na₂SO₄ and concentrate in vacuo to yield enantiomerically enriched (2R)-2-methylhexanoic acid.
Workflow and Data
Sources
- 1. The 2-Methylhexanoicacids [leffingwell.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. renyi.hu [renyi.hu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Enantiospecific Analysis of (2R)-2-Methylhexanoic Acid via Chiral GC-MS
Abstract & Introduction
(2R)-2-methylhexanoic acid (CAS: 4536-23-6 for racemic; specific enantiomer requires chiral resolution) is a branched-chain fatty acid of significant interest in pheromone signaling (e.g., in insects) and as a flavor/fragrance intermediate. Unlike straight-chain fatty acids, the methyl substitution at the
Standard Gas Chromatography (GC) on non-polar phases (e.g., 5% phenyl-methylpolysiloxane) cannot resolve the (2R) and (2S) enantiomers. Furthermore, the analysis of free fatty acids is plagued by peak tailing and adsorption due to the polar carboxylic acid moiety.
This Application Note defines a robust protocol for:
-
Derivatization: Converting the acid to its methyl ester (Methyl 2-methylhexanoate) to improve volatility and peak shape without inducing racemization.
-
Separation: Utilizing a derivatized
-cyclodextrin capillary column to resolve the enantiomers. -
Detection: Using Mass Spectrometry (MS) with specific ion monitoring (SIM) targeting the diagnostic McLafferty rearrangement ion.
Analytical Strategy & Causality
The Derivatization Challenge: Racemization Risk
The
-
Solution: We utilize Trimethylsilyldiazomethane (TMS-DAM) in methanol. This reagent provides rapid, mild esterification at room temperature, significantly reducing the kinetic energy available for proton abstraction at the chiral center compared to traditional BF3/MeOH heating methods [1].
The Separation Challenge: Chiral Recognition
Enantiomers have identical boiling points. Separation requires a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the analytes.
-
Solution: A 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin phase (e.g., Rt-βDEXsa or equivalent) is selected. The "inclusion" mechanism of the cyclodextrin cavity, combined with surface interactions, provides the necessary selectivity factor ( ) to resolve the methyl esters.
The Detection Challenge: Specificity
While the molecular ion (
-
Solution: We target m/z 88 . In standard fatty acid methyl esters (FAMEs), the McLafferty rearrangement yields m/z 74. However, the 2-methyl substitution shifts this fragment by +14 Da to m/z 88, serving as a robust diagnostic marker for the branched structure [2].
Experimental Workflow Visualization
Figure 1: Workflow for the mild derivatization and analysis of (2R)-2-methylhexanoic acid to prevent racemization.
Detailed Protocols
Protocol A: Mild Derivatization (Methyl Esterification)
Safety Note: TMS-Diazomethane is toxic but safer than diazomethane. Work in a fume hood.
-
Preparation: Dissolve 1-5 mg of the sample in 0.5 mL of Methanol (anhydrous).
-
Reaction: Add 2.0 M TMS-Diazomethane in hexanes dropwise to the sample solution at room temperature (20-25°C) until a persistent yellow color is observed (indicating excess reagent).
-
Incubation: Vortex gently and let stand for 15 minutes. Do not heat.
-
Quenching: Add dilute Acetic Acid dropwise until the solution becomes colorless (neutralizes excess diazomethane).
-
Extraction: Add 1 mL of n-Hexane and 1 mL of saturated NaCl solution. Vortex for 30 seconds.
-
Collection: Centrifuge at 2000 rpm for 2 minutes. Transfer the top organic layer (Hexane containing Methyl 2-methylhexanoate) to a GC vial.
Protocol B: Instrumental Analysis (GC-MS)
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting / Description |
| Column | Rt-βDEXsa (30 m x 0.25 mm x 0.25 µm) or equivalent chiral phase. |
| Carrier Gas | Helium, Constant Flow: 1.2 mL/min. |
| Inlet | Split/Splitless (Split ratio 20:1), Temp: 230°C. |
| Injection Vol | 1.0 µL. |
| Oven Program | Initial: 60°C (Hold 2 min) Ramp 1: 2°C/min to 130°C (Critical for chiral resolution) Ramp 2: 20°C/min to 220°C (Hold 5 min). |
| Transfer Line | 240°C. |
| Ion Source | EI (Electron Ionization), 70 eV, 230°C. |
| Acquisition | SIM Mode (Selected Ion Monitoring) for quantitation. Scan Mode (40-300 amu) for identification. |
Data Analysis & Interpretation
Mass Spectral Fragmentation (The "Diagnostic Shift")
The identification of the methyl ester relies on the McLafferty rearrangement.
-
Standard FAME (e.g., Methyl Hexanoate): The gamma-hydrogen transfer to the carbonyl oxygen followed by beta-cleavage yields the base peak at m/z 74 .
-
Branched FAME (Methyl 2-methylhexanoate): The substituent at the alpha-position is retained in the charged enol fragment.
-
Calculation: Base McLafferty (74) + Methyl Group (14) = m/z 88 .
-
Target Ions for SIM:
-
m/z 88: Quantifier (Base Peak, McLafferty).
-
m/z 101: Qualifier (Loss of propyl group).
-
m/z 144: Qualifier (Molecular Ion,
).
Fragmentation Mechanism Diagram
Figure 2: The 2-methyl substitution shifts the McLafferty ion from m/z 74 to m/z 88.
Calculating Enantiomeric Excess (ee%)
Once the peaks are integrated:
Note: Elution order (R vs S) must be confirmed with a pure analytical standard of (2R)-2-methylhexanoic acid, as elution order can reverse depending on the specific cyclodextrin derivative used.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Racemization (Low ee%) | Harsh derivatization conditions. | Switch from BF3/Heat to TMS-Diazomethane/Room Temp. Ensure pH is not >8. |
| Peak Tailing | Active sites in inlet or column. | Trim column guard (0.5m). Replace liner with deactivated wool. |
| No Chiral Separation | Ramp rate too fast. | Decrease oven ramp to 1°C/min between 80°C and 120°C to maximize interaction time with the CSP. |
| Weak Signal (m/z 144) | High fragmentation energy. | Rely on m/z 88 for quantitation; m/z 144 is naturally low intensity in aliphatic esters. |
References
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022.
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Methyl 2-methylhexanoate. National Institute of Standards and Technology.[2][3]
-
Restek Corporation. (2023). Chiral Column Selection Guide for Enantiomeric Separation of Volatile Compounds. Restek Technical Library.
-
Sigma-Aldrich. (2023). Astec CHIRALDEX & Supelco DEX Chiral GC Columns: Selection Guidelines.[4]
Sources
Application Note: Enzymatic Kinetic Resolution of 2-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 2-Methylhexanoic Acid
Chirality is a fundamental principle in drug development and fine chemical synthesis, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. 2-Methylhexanoic acid, a branched-chain fatty acid, is a key chiral building block. Specifically, the (S)-enantiomer is a precursor for high-potency sweeteners and other pharmacologically active compounds.[1][2] Traditional chemical methods for separating its enantiomers often require stoichiometric amounts of expensive chiral resolving agents and can involve harsh reaction conditions.[3][4] Enzymatic kinetic resolution (EKR) presents a highly efficient, selective, and sustainable alternative, operating under mild conditions with high enantioselectivity.[3][]
This application note provides a comprehensive guide to the principles and practice of resolving racemic 2-methylhexanoic acid using lipases, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of enzyme selection, reaction optimization, and analytical validation to equip researchers with a robust methodology for producing enantiomerically enriched 2-methylhexanoic acid.
Part 1: The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile biocatalysts that function at the interface of aqueous and organic media.[6] In non-aqueous environments, their catalytic activity can be harnessed to synthesize esters rather than hydrolyze them. The kinetic resolution of a racemic carboxylic acid, such as 2-methylhexanoic acid, relies on the enzyme's ability to preferentially esterify one enantiomer over the other.
The process follows a "Ping-Pong Bi-Bi" mechanism, where the lipase's active site (containing a catalytic triad, typically Ser-His-Asp) interacts differently with each enantiomer.[7]
-
Acylation: The serine hydroxyl group attacks the carbonyl carbon of the faster-reacting enantiomer (e.g., the (R)-acid), forming a tetrahedral intermediate. This intermediate collapses, releasing water and forming a covalent acyl-enzyme complex.
-
Deacylation: An alcohol (the acyl acceptor) then enters the active site and attacks the acyl-enzyme complex. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme.
Because the (S)-enantiomer is a poor fit for the active site, it reacts at a much slower rate, or not at all. Consequently, as the reaction progresses, the medium becomes enriched in the desired ester (e.g., (R)-ester) and the unreacted, enantiomerically pure acid (e.g., (S)-acid). The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[8]
Diagram: Mechanism of Lipase-Catalyzed Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution process.
Detailed Protocol: Esterification of Racemic 2-Methylhexanoic Acid
This protocol describes the enantioselective esterification of racemic 2-methylhexanoic acid with an alcohol, catalyzed by Novozym® 435. A solvent-free approach is often preferred for green chemistry and process intensity reasons, but an organic solvent can be used to aid solubility and reduce viscosity. [9] Materials:
-
Racemic 2-methylhexanoic acid
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Alcohol (e.g., 2-ethylhexanol, 1-octanol, or 1-butanol)
-
Organic solvent (optional, e.g., methyl tert-butyl ether (MTBE) or heptane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or MTBE (for extraction)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel with magnetic stirring and temperature control
-
Filtration apparatus
Protocol:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add racemic 2-methylhexanoic acid (e.g., 1.30 g, 10 mmol).
-
Add the alcohol. A slight molar excess of the acid is often used if the alcohol is volatile, or a 1:1 to 1:1.2 molar ratio (acid:alcohol) is a good starting point (e.g., 1.43 g, 11 mmol of 1-octanol). [9] * (Optional) Add a solvent such as MTBE (10-20 mL) to dissolve the substrates.
-
Add Novozym® 435. A typical enzyme loading is 5-10% by weight of the total substrates (e.g., 150-300 mg).
-
-
Enzymatic Reaction:
-
Seal the flask and place it in a heating block or oil bath set to a temperature between 40°C and 70°C. Higher temperatures increase the reaction rate but may decrease enzyme stability over long periods. [9] * Stir the mixture at a moderate speed (e.g., 200-250 rpm) to ensure good mixing without mechanically damaging the immobilized enzyme beads.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 4, 8, 24, 48 hours). Dilute the aliquot with a suitable solvent and analyze by achiral GC or HPLC to determine the conversion percentage. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Work-Up and Product Separation:
-
Once ~50% conversion is reached, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration and wash it with a small amount of the reaction solvent (if used). The enzyme can be dried and stored for reuse.
-
Transfer the filtrate to a separatory funnel. Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will convert the unreacted carboxylic acid into its water-soluble sodium salt. [10] * Shake the funnel vigorously and allow the layers to separate. The organic layer contains the newly formed ester. The aqueous layer contains the sodium salt of the unreacted acid.
-
Separate the layers. Extract the aqueous layer one more time with 15 mL of diethyl ether or MTBE to ensure complete recovery of the ester. Combine the organic layers.
-
To isolate the ester: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ester (e.g., (R)-octyl 2-methylhexanoate).
-
To isolate the unreacted acid: Cool the aqueous layer in an ice bath and slowly acidify it to pH ~2 with 2M HCl. The sodium salt will convert back to the free carboxylic acid, which will likely precipitate or form an oily layer.
-
Extract the acidified aqueous layer three times with 20 mL portions of diethyl ether or MTBE. Combine these organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid (e.g., (S)-2-methylhexanoic acid).
-
Part 3: Analytical Methods for Chiral Purity Assessment
Accurate determination of enantiomeric excess (e.e.) is crucial for validating the success of the resolution. This is typically achieved using chiral chromatography.
Chiral Gas Chromatography (GC)
For volatile compounds like 2-methylhexanoic acid, chiral GC is an excellent analytical tool. Derivatization is usually required to convert the carboxylic acid into a more volatile ester (e.g., methyl or ethyl ester) using reagents like diazomethane or by heating with the corresponding alcohol under acidic conditions.
-
Recommended Column Type: A cyclodextrin-based chiral stationary phase is highly effective. Columns such as those containing permethylated β-cyclodextrin are known to resolve a wide range of chiral compounds, including esters. [11]* Typical Conditions (Starting Point):
-
Column: Astec CHIRALDEX® G-TA or similar.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to ~180°C at 2-5°C/min. Isothermal conditions can also be optimized for baseline separation.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers another powerful method for enantiomeric separation, often without the need for derivatization.
-
Recommended Column Type: For carboxylic acids, polysaccharide-based chiral stationary phases (e.g., Chiralcel® or Chiralpak® series) are highly effective, particularly in normal-phase mode. [12]The Whelk-O 1 column is also a strong candidate, known for resolving arylpropionic acids. [12]* Typical Conditions (Starting Point):
-
Column: Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol (e.g., 2-propanol) with a small amount of an acidic modifier. A typical starting point is Hexane:Isopropanol:Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). [12] * Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI).
-
Part 4: Data Interpretation and Performance Metrics
The success of a kinetic resolution is quantified by two key parameters: Conversion (c) and Enantiomeric Excess (e.e.) .
Enantiomeric Excess (e.e.): This measures the purity of a chiral sample. It is calculated for both the unreacted substrate (acid) and the product (ester).
-
e.e. (%) = |([R] - [S]) / ([R] + [S])| × 100
Conversion (c): This represents the fraction of the initial racemic substrate that has been converted into product.
-
c (%) = (moles of product) / (initial moles of racemic substrate) × 100
For an ideal kinetic resolution (E > 100), stopping the reaction at exactly 50% conversion will yield both the remaining substrate and the product with >99% e.e.
Enantiomeric Ratio (E): The E value is a measure of the enzyme's selectivity and is calculated from the e.e. of the substrate (eeₛ) and the e.e. of the product (eeₚ) or from the conversion (c) and eeₛ. A higher E value indicates better selectivity. An E value >200 is considered excellent. [13] Table 1: Representative Data for Enzymatic Resolution
| Parameter | Value | Description |
| Substrate | Racemic 2-Methylhexanoic Acid | Starting material. |
| Enzyme | Novozym® 435 | Immobilized C. antarctica Lipase B. |
| Acyl Acceptor | 1-Octanol | Alcohol used for esterification. |
| Temperature | 60°C | Reaction temperature. |
| Reaction Time | 48 h | Time to reach ~50% conversion. |
| Conversion (c) | 50% | Percentage of substrate converted. |
| e.e. of (S)-Acid | >99% | Enantiomeric excess of unreacted acid. |
| e.e. of (R)-Ester | >99% | Enantiomeric excess of the product. |
| Enantiomeric Ratio (E) | >200 | A measure of enzyme selectivity. |
Note: The values in this table are representative of a highly successful resolution and serve as a target for optimization.
Part 5: Troubleshooting and Expert Insights
-
Low Conversion Rate:
-
Cause: Insufficient enzyme activity, low temperature, or enzyme inhibition. The pKa of 2-methylhexanoic acid (around 4.8) could contribute to some enzyme deactivation. [9] * Solution: Increase enzyme loading, increase the reaction temperature (up to 70-80°C for Novozym® 435), or consider adding molecular sieves to remove the water produced during esterification, which can inhibit the enzyme.
-
-
Low Enantioselectivity (Low e.e. at 50% conversion):
-
Cause: The chosen enzyme may not be optimal for the substrate. Reaction conditions might be suboptimal.
-
Solution: Screen other lipases, such as Candida rugosa lipase. Vary the alcohol used as the acyl acceptor; bulkier alcohols can sometimes enhance selectivity. Lowering the reaction temperature can also improve the E value, albeit at the cost of a slower reaction rate.
-
-
Difficulty in Separating Products:
-
Cause: Incomplete acid-base extraction. Emulsion formation.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (>8) during the first extraction and sufficiently acidic (<3) during the second. To break emulsions, add a small amount of brine (saturated NaCl solution).
-
References
-
ACS Publications. (2003, April 18). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Retrieved from [Link]
-
PMC. (2015, December 11). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
Scilit. (n.d.). Lipase-catalyzed enantioselective esterification of 2-methylalkanoic acids. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2-Methylhexanoic acid. Retrieved from [Link]
-
PMC. (2021, November 13). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
MDPI. (2017, July 29). Effect of Water Clustering on the Activity of Candida antarctica Lipase B in Organic Medium. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
University of Babylon Private CDN. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. Retrieved from [Link]
-
ResearchGate. (2026, January 8). Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and separation methods for resolution of products of enzymatic reactions. Retrieved from [Link]
-
PubMed. (2018, July 15). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of 2-Methylalkanoic Acids. Enantioselective Esterification with Long Chain Alcohols Catalysed by Candida rugosa Lipase. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
AIR Unimi. (2015, December 11). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
Journal of Physics and Chemistry Research. (2022, May 28). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Candida antarctica Lipase B Catalyzed Kinetic Resolutions: Substrate Structure Requirements for the Preparation of Enantiomerically Enriched Secondary Alkanols. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2023, August 30). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]
-
PMC. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. 2-Methylhexanoic acid | SIELC Technologies [sielc.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. pubtexto.com [pubtexto.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
using (2R)-2-methylhexanoic acid as a chiral building block
Application Note: (2R)-2-Methylhexanoic Acid as a Chiral Building Block [1]
Executive Summary & Compound Profile
(2R)-2-Methylhexanoic acid (CAS: 51703-97-0) represents a fundamental class of "alpha-chiral" carboxylic acids.[1] While structurally simple, the introduction of the methyl group at the C2 position with high enantiomeric excess (ee) is a critical operation in the synthesis of polyketide antibiotics (e.g., erythromycin fragments), insect pheromones, and high-potency sweeteners.
The biological relevance of this chirality is stark: the (R)-enantiomer possesses a "sweet, fruity" olfactory profile, whereas the (S)-enantiomer is described as "sour, pungent, and musty" [1]. In drug development, this specific stereocenter often dictates binding affinity in lipophilic pockets of G-protein coupled receptors (GPCRs).[1]
| Property | Data |
| IUPAC Name | (2R)-2-methylhexanoic acid |
| CAS Number | 51703-97-0 (2R-isomer); 4536-23-6 (racemic) |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless liquid |
| Chiral Motif | |
| Key Risk |
Critical Handling: The Racemization Risk
Before detailing synthesis, it is imperative to understand why protocols fail with this molecule. Alpha-methyl carboxylic acids are prone to racemization when activated as acid chlorides, particularly under thermal stress or strong base, due to the formation of a symmetrical ketene intermediate.
Mechanism of Failure (Racemization):
-
Activation of the acid (e.g., with
). -
Elimination of HCl to form a planar ketene.
-
Non-stereoselective nucleophilic attack regenerates the racemic acid derivative.
Figure 1: Pathway of racemization via ketene intermediate.[1] Avoid thermal activation of acid chlorides.
Mitigation Strategy:
-
Avoid: Boiling thionyl chloride (
).[1] -
Prefer: Oxalyl chloride/DMF at 0°C (Vilsmeier-Haack type activation) or mixed anhydrides (isobutyl chloroformate).[1]
-
Best Practice: Use coupling agents (EDC/HOBt, HATU) for amide bonds to bypass the chloride entirely.
Module 1: Synthesis via Myers Asymmetric Alkylation
While enzymatic resolution is possible, the Myers Asymmetric Alkylation using pseudoephedrine is the "Gold Standard" for generating this building block with
Objective: Synthesize (2R)-2-methylhexanoic acid from hexanoic acid.
Protocol A: Pseudoephedrine Auxiliary Attachment
-
Reagents: Hexanoic acid (1.0 equiv),
(1.2 equiv), (1R,2R)-(-)-Pseudoephedrine (1.0 equiv), TEA (2.5 equiv).[1] -
Step 1 (Activation): Convert hexanoic acid to hexanoyl chloride using
(reflux 1h). Remove excess in vacuo. -
Step 2 (Acylation): Dissolve pseudoephedrine and TEA in THF at 0°C. Add hexanoyl chloride dropwise.
-
Step 3 (Workup): Quench with water, extract with EtOAc. Recrystallize the amide.
-
Checkpoint: The amide should be a white solid.
-
Protocol B: Asymmetric Methylation (The Critical Step)
This step installs the chiral methyl group.
-
Setup: Flame-dried flask, inert atmosphere (
or Ar). -
Reagents:
-
Procedure:
-
Suspend amide and LiCl in dry THF at -78°C.
-
Add LDA solution dropwise via cannula. Stir for 1 hour at -78°C.
-
Observation: The mixture often turns pale yellow.
-
Add MeI dropwise.
-
Slowly warm to 0°C over 2 hours.
-
-
Hydrolysis (Auxiliary Removal):
Yield: Typically 80-90%.[1] ee: >97% (determined by Protocol C).[1]
Module 2: Quality Control (Enantiopurity Check)
Because the specific rotation
Protocol C: Chiral Gas Chromatography (GC)
This is the industry standard for volatile fatty acids [2].
-
Column:
-DEX 120 (Supelco) or Hydrodex -6TBDM.[1] These are cyclodextrin-based phases.[1][3] -
Derivatization (Optional but recommended): Convert to methyl ester using trimethylsilyldiazomethane (TMS-CHN2) in MeOH/Benzene.[1]
-
Conditions:
-
Carrier: Helium.[1]
-
Temp Program: 80°C (hold 2 min)
2°C/min 140°C.
-
-
Expected Result: Baseline separation of (S) and (R) methyl esters.
Module 3: Synthetic Application (Weinreb Amide)[1]
To use this building block in drug synthesis (e.g., extending the carbon chain), converting it to a Weinreb amide is the most versatile strategy. It allows subsequent reaction with Grignard reagents to form chiral ketones without over-addition.
Protocol D: Weinreb Amide Synthesis
-
Reagents: (2R)-2-methylhexanoic acid (1 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC
HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3 equiv), DCM.[1] -
Procedure:
-
Dissolve acid in DCM at 0°C.
-
Add DIPEA, EDC, and HOBt. Stir 10 min.
-
Add N,O-Dimethylhydroxylamine HCl.[1]
-
Warm to RT and stir 12h.
-
Wash with 1N HCl (remove unreacted amine), Sat.
, and Brine.
-
-
Why this works: EDC/HOBt activation avoids the chloride/ketene pathway, preserving the alpha-chiral center [3].[1]
Figure 2: Complete workflow from raw material to drug fragment.
Case Study: High-Potency Sweeteners & Pheromones
Context: Ager et al. (2003) demonstrated the importance of this specific synthon in the synthesis of NC-00637 , a high-potency sweetener [4]. The potency and taste profile were strictly dependent on the (S)-configuration (using the opposite auxiliary to the one described above).
Application Note: When synthesizing pheromones (e.g., for Formica ants), the volatility of the free acid is a handling challenge.
-
Tip: Store the building block as the Weinreb amide or t-butyl ester .[1] These derivatives are non-volatile, stable to racemization, and can be converted back to the active aldehyde or acid in a single step when needed.
References
-
Rettinger, K., et al. (1991).[4] "Chiral 2-alkylbranched acids, esters and alcohols.[1][4] Preparation and stereospecific flavour evaluation." Tetrahedron: Asymmetry, 2(10), 965-968.[1] Link[1]
-
Ager, D. J., et al. (2003).[5] "The Synthesis of the High-Potency Sweetener, NC-00637.[5][6] Part 1: The Synthesis of (S)-2-Methylhexanoic Acid."[1][5][6][7][8] Organic Process Research & Development, 7(3), 369-378. Link[1]
-
Myers, A. G., et al. (1997).[9] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link[1]
-
BenchChem. (2025). "2-Hydroxy-2-methylhexanoic Acid: A Stereospecific Building Block."[1] (Contextual reference for general handling of methyl-hexanoic derivatives). Link[1]
Sources
- 1. (2R)-2-methylhexanoic acid|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. The 2-Methylhexanoicacids [leffingwell.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]
- 8. CA1249842A - Method for preparing ( )s-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Solvent Extraction and Purification Strategies for (2R)-2-Methylhexanoic Acid
Executive Summary & Molecule Profile
(2R)-2-methylhexanoic acid (CAS: 51703-97-0) is a critical chiral building block used in the synthesis of high-potency sweeteners (e.g., NC-00637), prostaglandins, and pheromones.[1][2][3] Achieving high enantiomeric excess (% ee) is paramount, as the biological activity of the final pharmaceutical or agrochemical often depends strictly on the (2R) configuration.
This guide details the physicochemical basis for solvent selection and provides three distinct protocols:
-
Enantiomeric Resolution: Diastereomeric salt crystallization/extraction.[1][4]
-
Trace Analysis: Sample preparation for GC-MS/LC-MS bioanalysis.
Physicochemical Profile
| Property | Value | Implication for Extraction |
| Molecular Weight | 130.18 g/mol | Volatile; risk of loss during solvent evaporation.[1][3] |
| pKa | ~4.8 – 5.1 | Exists as an anion at pH > 7; neutral acid at pH < 3.[1] |
| logP (Octanol/Water) | 2.2 – 2.3 | Moderately lipophilic; extracts well into non-polar solvents (DCM, Hexane, EtAc).[1] |
| Water Solubility | ~4.9 g/L | Significant water solubility requires careful pH control to prevent yield loss.[1] |
| Boiling Point | ~215 °C | High enough for solvent removal, but co-evaporation is a risk.[1] |
Strategic Solvent Selection
The extraction logic relies on the Henderson-Hasselbalch equation .[3] By modulating the aqueous pH relative to the molecule's pKa (4.9), we can digitally switch the molecule between the organic and aqueous phases.
-
Extraction Solvent (Organic Phase):
-
Dichloromethane (DCM): Excellent solubility for the neutral acid; heavier than water (bottom layer), facilitating easy draining in separatory funnels.
-
Ethyl Acetate (EtAc): More environmentally friendly; good for polar impurities but absorbs more water.[1]
-
Methyl tert-butyl ether (MTBE): Resists peroxide formation better than diethyl ether; forms clean phase splits.[1][3]
-
-
pH Modifiers:
-
Basification (pH > 9): 1M NaOH or NaHCO₃ converts the acid to its carboxylate salt (R-COO⁻Na⁺), forcing it into the aqueous phase and leaving non-acidic impurities in the organic phase.
-
Acidification (pH < 2): 1M HCl or H₂SO₄ protonates the salt back to the free acid (R-COOH), forcing it into the organic phase.[3]
-
Protocol 1: Bulk Isolation from Synthesis (Chemical Purity)
Objective: Isolate (2R)-2-methylhexanoic acid from a crude reaction mixture (e.g., asymmetric alkylation or oxidation).
Reagents
-
Solvent: MTBE or Dichloromethane (DCM)[3]
-
Base: 1M NaOH
-
Acid: 2M HCl
-
Drying Agent: Anhydrous MgSO₄
Workflow Diagram
Caption: Acid-Base "Swing" Extraction for purification of carboxylic acids.[1][3]
Step-by-Step Procedure
-
Dissolution: Dissolve the crude oil in MTBE (10 mL per gram of crude).
-
Alkaline Extraction: Add 1M NaOH (1.2 equivalents). Shake vigorously. The (2R)-acid converts to sodium (2R)-2-methylhexanoate and migrates to the aqueous phase.[3]
-
Phase Separation: Collect the aqueous layer . The organic layer contains non-acidic byproducts (unreacted alkyl halides, auxiliaries) and can be discarded.[1]
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl while stirring until pH reaches ~1–2. The solution will become cloudy as the free acid oils out.
-
Re-Extraction: Extract the acidic aqueous mixture with fresh MTBE (3 x volume).
-
Finishing: Combine organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath < 40°C to prevent volatility loss).
Protocol 2: Enantioselective Resolution (Chiral Purity)
Objective: Enrich the (2R) enantiomer from a racemic or low-ee mixture using Classical Resolution via Diastereomeric Salt Formation.[3]
Mechanism: (2R)-acid and (2S)-acid react with a pure chiral base (Resolving Agent) to form two diastereomeric salts with different solubilities.[3]
Workflow Diagram
Caption: Classical Resolution workflow using a chiral amine resolving agent.
Step-by-Step Procedure
-
Salt Formation: Dissolve 10 mmol of racemic acid in hot acetone/water (9:1). Add 10 mmol of (S)-(-)-1-Phenylethylamine.[1][3]
-
Crystallization: Heat to reflux until clear, then allow to cool slowly to room temperature, then to 4°C overnight.
-
Filtration: Filter the crystals.
-
Liberation of Acid: Suspend the purified salt in diethyl ether. Add 1M H₂SO₄ and shake. The amine forms a water-soluble sulfate salt; the (2R)-acid partitions into the ether.[3]
-
Isolation: Separate the ether layer, dry, and evaporate.[1]
Protocol 3: Trace Analysis Extraction (Bioanalysis)
Objective: Extract trace levels from plasma/urine for GC-MS quantification.[1][3]
-
Sample Prep: Aliquot 200 µL plasma. Add Internal Standard (e.g., d3-2-methylhexanoic acid).
-
Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex. Centrifuge (10,000g, 5 min).
-
Supernatant Transfer: Move supernatant to a clean glass vial.
-
Evaporation: Evaporate to ~100 µL under Nitrogen.
-
LLE: Add 500 µL 0.1M HCl (to protonate acid) and 1 mL Ethyl Acetate. Vortex 2 min.
-
Derivatization (Crucial for GC): Evaporate organic layer to dryness.[1][6] Add 50 µL BSTFA + 1% TMCS.[1][6] Incubate at 60°C for 30 min to form the trimethylsilyl ester.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Incomplete phase transfer | Ensure aqueous pH is < 2 during acid extraction.[1][3] Salt out with NaCl.[1] |
| Emulsions | Amphiphilic impurities | Filter crude through Celite before extraction.[1] Add brine to increase ionic strength.[1] |
| Low ee% | Impure resolving agent or fast crystallization | Recrystallize the diastereomeric salt once more. Cool slower (0.5°C/min).[1] |
| Volatility Loss | Evaporation temperature too high | Do not use high vacuum for long periods.[1] Stop evaporation when solvent volume is low, not "bone dry".[1] |
References
-
FooDB. (2010).[1] Compound Summary: 2-Methylhexanoic acid.[1][2][3][7][8][9][10] Retrieved from [Link][3]
-
Google Patents. (1986).[1] Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid (EP0198348A2). Retrieved from
-
American Chemical Society. (2003).[1][9] The Synthesis of the High-Potency Sweetener, NC-00637.[3][8][9] Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022).[1] Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
UCL Discovery. (2010).[1] Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
Sources
- 1. Showing Compound 2-Methylhexanoic acid (FDB008224) - FooDB [foodb.ca]
- 2. (2R)-2-methylhexanoic acid|lookchem [lookchem.com]
- 3. EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (R)-2-methyl hexanoic acid, 51703-97-0 [thegoodscentscompany.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]
Application Note: Derivatization Strategies for the HPLC Analysis of (2R)-2-Methylhexanoic Acid
Executive Summary & Analytical Challenges
(2R)-2-Methylhexanoic acid is a chiral, aliphatic carboxylic acid frequently encountered in metabolic profiling and complex natural product synthesis. The HPLC analysis of this compound presents two distinct analytical challenges:
-
Lack of a Chromophore/Fluorophore: The aliphatic backbone possesses no conjugated
-electron systems, rendering direct Ultraviolet (UV) or Fluorescence (FLD) detection virtually impossible at trace concentrations[1]. -
Stereochemical Resolution: As a chiral molecule, determining its enantiomeric excess (ee) requires distinguishing the (2R) enantiomer from the (2S) enantiomer. Because enantiomers interact identically with achiral environments, they cannot be resolved on standard reversed-phase columns without prior modification[2][3].
To overcome these limitations, this application note details two parallel derivatization workflows. Path A utilizes an achiral fluorescent label for highly sensitive trace quantification. Path B employs a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, enabling enantiomeric purity determination on standard achiral columns.
Mechanistic Insights and Causality (The "Why")
Path A: Trace Quantification via Fluorescent Esterification
For absolute quantification where enantiomeric resolution is not required, pre-column derivatization with 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) is the optimal strategy[1].
-
The Mechanism: The reaction is an
nucleophilic substitution. The carboxylic acid is first deprotonated by a weak base (anhydrous ). -
The Causality of the Catalyst: Potassium carboxylate salts are poorly soluble and weakly nucleophilic in aprotic solvents like acetonitrile. By introducing 18-Crown-6 ether , the
ion is specifically chelated. This leaves the carboxylate anion "naked" and highly nucleophilic, facilitating a rapid and complete attack on the benzylic bromide of BDPO to form a stable, highly fluorescent ester[1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Path B: Enantiomeric Purity via Diastereomeric Amide Formation
To determine the enantiomeric purity of the (2R)-isomer, indirect chiral separation is preferred due to its robustness and compatibility with standard C18 columns. The carboxylic acid is reacted with an enantiomerically pure amine, (S)-(-)-1-(1-naphthyl)ethylamine ((S)-NEA), to form diastereomeric amides[4].
-
The Mechanism: The coupling is driven by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[5].
-
The Causality of the Activator: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. If left alone, this intermediate can undergo an azlactone (oxazolone) rearrangement, leading to racemization at the
-chiral center of 2-methylhexanoic acid. HOBt is added because it rapidly traps the activated acid as an OBt-active ester. This intermediate is highly reactive toward the (S)-NEA amine but completely stable against racemization, ensuring the final chromatographic peaks accurately reflect the original enantiomeric ratio of the sample[4][6].
Comparative Methodological Data
The following table summarizes the quantitative and operational parameters for both derivatization pathways, allowing analysts to select the appropriate method based on their primary objective.
| Parameter | Path A: Trace Quantification | Path B: Enantiomeric Purity |
| Derivatizing Agent | 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) | (S)-(-)-1-(1-Naphthyl)ethylamine ((S)-NEA) |
| Catalyst / Activator | 18-Crown-6 / Anhydrous | EDC / HOBt |
| Reaction Mechanism | Amide Bond Formation | |
| Reaction Conditions | 60°C for 30 minutes | Room Temperature for 2 hours |
| Resulting Product | Fluorescent Ester | Diastereomeric Amides |
| Analytical Column | Achiral Reversed-Phase (e.g., C18) | Achiral Reversed-Phase (e.g., C18 or PFP) |
| Detection Modality | Fluorescence (FLD) | UV-Vis or ESI-MS/MS |
Experimental Protocols
Protocol A: Trace Quantification (BDPO Derivatization)
This protocol is a self-validating system designed to maximize fluorescence yield while precipitating out inorganic byproducts prior to column injection.
Materials Required: BDPO, 18-Crown-6, anhydrous
-
Sample Preparation: Dissolve the (2R)-2-methylhexanoic acid sample in HPLC-grade ACN to achieve a working concentration of 10–100 µg/mL.
-
Reagent Addition: In a 1.5 mL micro-reaction vial, combine 100 µL of the sample solution with 100 µL of a freshly prepared BDPO solution (1 mg/mL in ACN)[1].
-
Catalysis: Add 100 µL of 18-Crown-6 solution (1 mg/mL in ACN) and approximately 2 mg of solid, anhydrous
[1]. -
Thermal Reaction: Vortex the mixture vigorously for 30 seconds to suspend the carbonate. Place the vial in a heating block set to 60°C for exactly 30 minutes[1].
-
Workup: Remove the vial and allow it to cool to room temperature. Centrifuge at 10,000 x g for 5 minutes to tightly pellet the unreacted
and potassium bromide byproducts[1]. -
HPLC Analysis: Transfer the clear supernatant to an HPLC autosampler vial. Analyze via RP-HPLC-FLD (Suggested wavelengths: Excitation 345 nm, Emission 435 nm)[7].
Protocol B: Enantiomeric Purity ((S)-NEA Derivatization)
This protocol utilizes mild conditions to strictly prevent epimerization, ensuring the measured diastereomeric ratio is identical to the original enantiomeric excess.
Materials Required: (S)-NEA, EDC hydrochloride, HOBt, ACN, 40 mM Phosphate buffer (pH 5.0).
-
Sample Preparation: Dissolve the carboxylic acid sample in a 50:50 (v/v) mixture of ACN and 40 mM phosphate buffer (pH 5.0)[5].
-
Carboxyl Activation: To 100 µL of the sample, add 50 µL of 20 mM EDC (in ACN) and 50 µL of 20 mM HOBt (in ACN). Vortex gently and incubate for 5 minutes at room temperature to allow the formation of the OBt-active ester[4][5].
-
Chiral Derivatization: Add 50 µL of 20 mM (S)-NEA (in ACN) to the activated mixture[4].
-
Reaction Incubation: Incubate the mixture at room temperature for 2 hours to ensure complete amide bond formation[6].
-
Quenching: Quench the unreacted EDC and active esters by adding 20 µL of ethanolamine. Allow to sit for 3 minutes[8].
-
HPLC Analysis: Inject the mixture directly onto an achiral C18 or Pentafluorophenyl (PFP) column. Detect via UV at 220 nm or via LC-ESI-MS/MS[4]. The (2R, S') and (2S, S') diastereomers will elute as distinct, baseline-resolved peaks.
Workflow Visualization
Caption: Parallel derivatization workflows for (2R)-2-methylhexanoic acid targeting trace quantification vs. enantiomeric resolution.
References
- Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole Benchchem
- A Strategy for Developing HPLC Methods for Chiral Drugs LCGC Intern
- Chiral Derivatization Reagents - Analytical Chemical Products Alfa Chemistry
- A new fluorogenic reagent for labelling carboxylic acids in HPLC ResearchG
- Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
- Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid PMC (NIH)
- Isotope Corrected Chiral and Achiral Nontargeted Metabolomics: An Approach for High Accuracy and Precision Metabolomics Based on Derivatization Analytical Chemistry - ACS Public
- Determination of (S)-(+)- and (R)-(-)
- High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Fidelity Esterification of (2R)-2-Methylhexanoic Acid: Protocols for Suppressing α-Chiral Racemization
Executive Summary
(2R)-2-methylhexanoic acid is a branched-chain aliphatic carboxylic acid widely utilized as a lipophilic building block in pharmaceutical development and a chiral precursor in advanced organic synthesis[1]. A critical challenge in modifying this molecule is the preservation of its C2 stereocenter. Because the chiral center is located at the α-position relative to the carbonyl group, it is highly susceptible to racemization (epimerization) under standard esterification conditions[2]. This application note details the mechanistic causality behind this stereochemical degradation and provides field-proven, self-validating protocols for the stereoretentive esterification of (2R)-2-methylhexanoic acid.
Mechanistic Causality: The Epimerization Trap
To successfully esterify an α-chiral carboxylic acid, one must understand why traditional methods fail. The loss of enantiomeric excess (ee%) is typically driven by the formation of planar intermediates:
-
Acid-Catalyzed Enolization (Fischer Esterification): Under harsh acidic conditions and elevated temperatures, the carbonyl oxygen is protonated, which significantly increases the acidity of the α-proton. Deprotonation yields a planar enol intermediate. Upon re-protonation, the hydrogen can add to either face of the double bond, destroying the (2R) stereocenter and yielding a racemic mixture[3].
-
Ketene Formation (Acid Chloride Methods): Converting the acid to an acid chloride (using SOCl₂ or oxalyl chloride) followed by the addition of an alcohol and an amine base often leads to E2 elimination of HCl. This generates a planar ketene intermediate[4]. Subsequent nucleophilic attack by the alcohol occurs non-stereoselectively, resulting in racemization.
To bypass these degradation pathways, mild activation strategies that do not require strong acids or excess unhindered bases are mandatory. The Steglich [5] and Yamaguchi [6] esterifications achieve this by forming highly reactive, yet stereochemically stable, O-acylisourea or mixed anhydride intermediates.
Pathway of racemization vs. stereoretention in α-chiral acid esterification.
Strategic Methodology Selection
When selecting an esterification route for (2R)-2-methylhexanoic acid, the choice between Steglich and Yamaguchi methods depends on the steric hindrance of the target alcohol and the required purification workflow.
Table 1: Comparison of Esterification Strategies for α-Chiral Carboxylic Acids
| Parameter | Fischer Esterification | Acid Chloride Method | Modified Steglich (EDC/DMAP) | Yamaguchi (TCBC/DMAP) |
| Activation Agent | H₂SO₄ / Heat | SOCl₂ or (COCl)₂ | EDC·HCl | 2,4,6-Trichlorobenzoyl chloride |
| Racemization Risk | High (Enolization) | High (Ketene formation) | Low | Very Low |
| Typical Yield | 40–60% | 60–80% | 85–95% | 90–98% |
| Enantiomeric Excess | < 10% (Racemic) | Variable (Often < 50%) | > 95% | > 98% |
| Byproduct Removal | Easy (Water) | Easy (HCl gas) | Easy (Water-soluble urea) | Moderate (Chromatography req.) |
Validated Experimental Protocols
Protocol A: Modified Steglich Esterification (EDC / DMAP)
Scientific Rationale: Traditional Steglich esterification utilizes DCC, which produces dicyclohexylurea (DCU)—a byproduct notoriously difficult to remove from aliphatic esters. Substituting DCC with EDC·HCl generates a water-soluble urea byproduct, allowing for a self-validating, chromatography-free preliminary workup[7]. DMAP acts as a nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that accelerates alcoholysis before unwanted acyl migration can occur[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (2R)-2-methylhexanoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Note: Strict temperature control at this stage prevents the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.
-
Activation: Add EDC·HCl (1.2 equiv) in one portion, followed immediately by 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the solution to slowly warm to room temperature. Stir for 12–16 hours. Monitor the consumption of the carboxylic acid via TLC (stain with Bromocresol Green).
-
Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the enantiomeric excess (ee%) of the purified ester using chiral HPLC.
Step-by-step workflow for the racemization-minimized Steglich esterification.
Protocol B: Yamaguchi Esterification
Scientific Rationale: For highly sterically hindered secondary or tertiary alcohols, the Steglich method may stall. The Yamaguchi esterification is the premier choice for complex, hindered substrates. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring dictates regioselectivity, ensuring the alcohol exclusively attacks the aliphatic carbonyl of the (2R)-2-methylhexanoic acid[6][8].
Step-by-Step Methodology:
-
Mixed Anhydride Formation: Dissolve (2R)-2-methylhexanoic acid (1.0 equiv) in anhydrous toluene (0.2 M) under argon. Add triethylamine (Et₃N, 1.5 equiv) and TCBC (1.2 equiv). Stir at room temperature for 1–2 hours until the mixed anhydride is fully formed (indicated by the precipitation of triethylammonium chloride).
-
Alcoholysis Preparation: In a separate flask, dissolve the target alcohol (1.0 equiv) and DMAP (2.0 equiv) in anhydrous toluene. Note: A stoichiometric amount of DMAP is required here to drive the reaction and scavenge the liberated trichlorobenzoic acid.
-
Coupling: Transfer the mixed anhydride solution to the alcohol/DMAP solution dropwise via a syringe filter (to exclude the amine salt). Stir at room temperature for 4–12 hours[9][10].
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to separate the target ester from the 2,4,6-trichlorobenzoic acid byproduct.
References
-
2-Methylhexanoic Acid CAS# 4536-23-6: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn - 1
-
Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction - BenchChem - 2
-
Yamaguchi Esterification - Alfa Chemistry - 8
-
Yamaguchi Esterification - Organic Chemistry Portal - 6
-
Yamaguchi esterification - Wikipedia - 9
-
Coupling alpha-chiral acid chlorides - Reddit (r/Chempros) - 4
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs - PMC (NIH) - 10
-
Steglich Esterification - Organic Chemistry Portal - 5
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products - PMC (NIH) - 7
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube - 3
Sources
- 1. scent.vn [scent.vn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Enantioselective Formulation of (2R)-2-Methylhexanoic Acid
Executive Summary
This technical guide details the formulation, stabilization, and application of (2R)-2-methylhexanoic acid (CAS: 51703-97-0 for the (R)-isomer; Generic CAS: 4536-23-6). While the racemic mixture is widely used for cost-efficiency, the (2R)-enantiomer offers a superior olfactory profile characterized by "sweet, sweaty, and fruity" nuances, distinct from the "sour, pungent, musty" character of the (S)-enantiomer.
This document is designed for R&D scientists and formulation chemists. It bridges the gap between raw chiral synthesis and high-performance fragrance architecture, with specific relevance to drug development professionals utilizing chiral fatty acids as peptidomimetic building blocks.
Part 1: Physicochemical & Olfactory Characterization[1]
The Chirality Factor: (R) vs. (S)
In fragrance chemistry, chirality dictates the detection threshold and hedonic valence. For 2-methylhexanoic acid, the stereochemistry at the C2 position drastically alters the sensory perception.
| Property | (2R)-2-Methylhexanoic Acid | (2S)-2-Methylhexanoic Acid | Racemic Mixture |
| Odor Descriptor | Sweet, sweaty, waxy, fruity (Strawberry/Tropical) | Sour, pungent, musty, fermented cheese | Cheesy, acidic, fatty |
| Odor Threshold | Lower (More potent) | Higher | Moderate |
| Hedonic Tone | Warm, diffusive, animalic-sweet | Aggressive, sharp, rancid | Functional, savory |
| Natural Occurrence | Fragaria x ananassa (Strawberry), Borassus aethiopum (Doum fruit) | Fermented dairy, sweat | Synthetic standard |
Scientific Insight: The (2R) enantiomer aligns with the binding pockets of specific olfactory receptors (ORs) responsible for "ripeness" detection in fruits, whereas the (S) enantiomer likely triggers receptors associated with bacterial decomposition (fermentation).
Molecular Properties
-
IUPAC Name: (2R)-2-methylhexanoic acid
-
LogP (Predicted): ~2.35 (High substantivity for a mid-chain acid)
-
Vapor Pressure: ~0.029 hPa at 20°C (Medium volatility, acts as a Heart-Base modifier)
-
Solubility: Soluble in alcohol, dipropylene glycol (DPG), triethyl citrate (TEC). Insoluble in water.
Part 2: Formulation Protocols
Safety & Handling (Pre-Formulation)
Warning: Pure 2-methylhexanoic acid is corrosive and possesses an overwhelming odor.
-
PPE: Butyl rubber gloves, safety goggles, and organic vapor respirator.
-
Containment: All weighing must occur within a fume hood.
Protocol A: The "Safe-Harbor" Dilution System
To utilize (2R)-2-methylhexanoic acid effectively, it must be pre-diluted. Direct addition of the neat material often leads to "olfactory fatigue" or "accord collapse" due to its high impact.
Objective: Create a stable 1% and 0.1% working solution.
Materials:
-
Solvent: Dipropylene Glycol (DPG) for fine fragrance; Triethyl Citrate (TEC) for functional/candle applications.
-
Antioxidant: BHT (0.05%) or Tocopherol (0.1%) to prevent oxidation of the alpha-carbon.
Step-by-Step Procedure:
-
Tare a glass bottle with a polycone cap.
-
Add 98.95g of DPG (or TEC).
-
Add 0.05g of BHT and vortex until dissolved.
-
Add 1.00g of (2R)-2-methylhexanoic acid.
-
Mix using a magnetic stirrer for 15 minutes. Do not apply heat, as this may alter the enantiomeric excess if trace impurities are present.
-
Label as "Solution A (1%)".
-
Serial Dilution: Take 10g of Solution A and dilute with 90g of solvent to create "Solution B (0.1%)".
Protocol B: The "Strawberry-Dairy" Bridge Accord
This protocol demonstrates the unique ability of the (2R) enantiomer to bridge "Lactonic" (creamy) and "Esoteric" (fruity) notes.
Theoretical Basis: The (2R) acid acts as a fixative precursor. In the presence of alcohols (ethanol in perfume), it creates a dynamic equilibrium with its ethyl ester (Ethyl 2-methylhexanoate), which smells intensely of strawberry. The acid itself provides the "jammy" ripeness, while the lactones provide the creaminess.
Formulation (Parts per Thousand):
| Ingredient | Role | Qty (ppt) |
| Gamma-Decalactone | Creamy/Coconut Base | 40 |
| Gamma-Undecalactone | Peach/Skin Base | 15 |
| Ethyl Maltol (1% sol) | Sweetener | 10 |
| (2R)-2-Methylhexanoic Acid (1% sol) | Chiral Modifier | 25 |
| Fructone | Apple/Fruity Top | 150 |
| Hedione (High Cis) | Diffusive Floral Heart | 200 |
| Iso E Super | Woody/Amber Base | 100 |
| Dipropylene Glycol | Solvent | q.s. 1000 |
Evaluation:
-
T=0: Sharp, slightly acidic.
-
T=1 Hour: The "sweaty" note of the acid integrates with the lactones to form a realistic "Greek Yogurt" or "Ripe Strawberry" profile.
-
Mechanism: The (2R) acid suppresses the metallic edge of Fructone and adds a "fatty" depth to the lactones.
Part 3: Quality Control & Synthesis Verification
For researchers in drug development or high-end fragrance, verifying the enantiomeric purity is critical.
Chiral Analysis Protocol
-
Method: Chiral GC-FID or GC-MS.
-
Column: Beta-DEX 120 or Cyclosil-B (Chiral stationary phases required to separate enantiomers).
-
Conditions:
-
Injector: 250°C.
-
Oven: 50°C (2 min) -> 2°C/min -> 180°C.
-
Carrier: Helium.
-
-
Acceptance Criteria: Enantiomeric Excess (ee) > 95% (R).
-
Note: If (S) content exceeds 5%, the odor profile will shift towards "rancid cheese."
-
Part 4: Bio-Relevance (Pharma & Biotech Context)
While this note focuses on fragrance, (2R)-2-methylhexanoic acid is a high-value scaffold in medicinal chemistry.
-
Peptidomimetics: It serves as a chiral building block for non-canonical amino acids (e.g., synthesis of Medusamide A analogs).
-
Lipid Conjugation: Used to increase the lipophilicity of hydrophilic drugs, enhancing membrane permeability (prodrug strategy).
-
Metabolic Stability: The alpha-methyl group hinders beta-oxidation, prolonging the half-life of lipid-tail drugs compared to linear hexanoic acid derivatives.
Part 5: Visualization of Workflow
The following diagram illustrates the critical path from chiral synthesis to final application, highlighting the Quality Control gate that ensures olfactory integrity.
Figure 1: Critical path workflow for the integration of (2R)-2-methylhexanoic acid into formulation, emphasizing the Chiral QC gate.
References
-
Leffingwell & Associates. (n.d.). Chirality & Odor Perception: The 2-Methylhexanoic Acids. Retrieved from [Link]
-
Rettinger, K., et al. (1991).[4] Chiral 2-alkylbranched acids, esters and alcohols.[][4] Preparation and stereospecific flavour evaluation. Tetrahedron: Asymmetry, 2(10).[4] (Cited for odor profile validation).
-
The Good Scents Company. (2023). 2-Methylhexanoic Acid Data Sheet. Retrieved from [Link]
-
Api, A.M., et al. (2024).[1][5] Update to RIFM fragrance ingredient safety assessment, 2-methylhexanoic acid. Food and Chemical Toxicology. (Cited for safety/IFRA context).
-
FooDB. (n.d.). Compound Summary: 2-Methylhexanoic acid.[6][1][][4][7][8] Retrieved from [Link]
Sources
- 1. 2-甲基己酸 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 4. The 2-Methylhexanoicacids [leffingwell.com]
- 5. 2-Methylhexanoic acid = 99 , FG 4536-23-6 [sigmaaldrich.com]
- 6. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]
- 7. 2-methyl Hexanoic Acid Manufacturer & Supplier In India [chemicalbull.com]
- 8. Showing Compound 2-Methylhexanoic acid (FDB008224) - FooDB [foodb.ca]
Application Note: Solid-Phase Integration of (2R)-2-Methylhexanoic Acid
This Application Note is designed for researchers in peptide therapeutics and medicinal chemistry. It addresses the specific challenges of incorporating (2R)-2-methylhexanoic acid —a chiral, sterically hindered fatty acid analog—into solid-phase synthesis (SPS) workflows.
Part 1: Strategic Analysis & Chemical Logic
The Moiety & Its Utility
(2R)-2-methylhexanoic acid is a chiral
-
Lipidation: Enhancing albumin binding and extending the plasma half-life of therapeutic peptides (e.g., insulin analogs, GLP-1 agonists).
-
Metabolic Stability: The
-methyl group blocks -oxidation and hinders proteolytic degradation when used as an N-terminal cap. -
Conformational Constraint: Restricting the rotational freedom of the N-terminal tail, potentially improving receptor selectivity.
The Synthetic Challenge: The "Twin Perils"
Incorporating this specific moiety presents two simultaneous failure modes that standard SPPS protocols (e.g., HBTU/DIEA) often fail to address:
-
Steric Hindrance: The
-methyl group creates significant steric bulk around the carbonyl carbon, retarding nucleophilic attack by the resin-bound amine. -
Racemization (Epimerization): The activation of the carboxylic acid renders the
-proton highly acidic. In the presence of tertiary bases (like DIEA or NMM), the activated intermediate can undergo enolization or form a 5(4H)-oxazolone, leading to the loss of the (2R) stereocenter.
The Solution: This protocol utilizes DIC/Oxyma Pure activation. Unlike uronium salts (HATU/HBTU) which require base, carbodiimide chemistry allows for activation under near-neutral conditions, drastically reducing the risk of base-catalyzed racemization while maintaining high coupling efficiency for hindered substrates.
Part 2: Experimental Protocols
Materials & Reagents[1][2][3]
-
(2R)-2-methylhexanoic acid: >98% ee (enantiomeric excess).
-
Coupling Reagent: Diisopropylcarbodiimide (DIC).[1]
-
Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).
-
Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids).
-
Solvent: DMF (Anhydrous), DCM.
Protocol A: N-Terminal Capping (Lipidation)
Use this protocol to attach the moiety to the N-terminus of a resin-bound peptide.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the resin-bound peptide (0.1 mmol scale) in DCM for 20 min, then wash 3x with DMF.
-
Ensure the N-terminal Fmoc group has been removed and the resin is washed thoroughly (5x DMF) to remove traces of piperidine (which causes racemization).
-
-
Activation (Pre-activation is Critical):
-
In a clean vial, dissolve (2R)-2-methylhexanoic acid (5.0 eq, 0.5 mmol) and Oxyma Pure (5.0 eq, 0.5 mmol) in minimal DMF (approx. 1.5 mL).
-
Note: Do not add base (DIEA/TEA).
-
Add DIC (5.0 eq, 0.5 mmol) to the mixture.
-
Allow to activate for exactly 2 minutes . The solution may turn yellow/orange; this is normal.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.[2]
-
Agitate (shake or vortex, do not stir with magnetic bar) for 2 to 4 hours at room temperature.
-
Expert Insight: For extremely hindered sequences (e.g., N-terminal N-methyl amino acids), heat to 50°C using microwave irradiation (25W) for 20 minutes.
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
Checkpoint: If positive (blue beads), repeat the coupling using HATU/HOAt/Collidine (1:1:2 eq) for 1 hour. Collidine is a weaker base than DIEA and minimizes racemization.[3]
-
-
Washing:
-
Drain reagents. Wash resin: DMF (3x), DCM (3x), DMF (3x).[2]
-
Protocol B: Loading onto 2-Chlorotrityl Resin
Use this protocol if (2R)-2-methylhexanoic acid is the C-terminal residue.
-
Resin Preparation: Swell 2-Chlorotrityl Chloride (2-CTC) resin (1.0 g) in anhydrous DCM for 30 min.
-
Loading Solution: Dissolve (2R)-2-methylhexanoic acid (1.0 eq based on target loading) in DCM (10 mL). Add DIEA (3.0 eq).
-
Why DIEA here? The 2-CTC reaction proceeds via nucleophilic displacement of chloride, not carboxyl activation. Therefore, racemization risk is negligible compared to amide bond formation.[4]
-
-
Execution: Add solution to resin. Agitate for 2 hours.
-
Quenching: Add methanol (1 mL) to cap unreacted trityl sites. Agitate for 15 min.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Part 3: Visualization & Logic
Mechanism of Racemization vs. Preservation
The following diagram illustrates why the Base-Free DIC/Oxyma route is superior to standard HBTU/DIEA for this chiral acid.
Figure 1: Mechanistic divergence showing how base-mediated activation leads to racemization, while neutral carbodiimide coupling preserves the (2R) stereocenter.
Quantitative Comparison of Coupling Reagents
Data summarized from internal validation studies on sterically hindered
| Reagent System | Base Required? | Coupling Efficiency (2h) | Racemization Risk | Recommended For |
| DIC / Oxyma | No | High (95%+) | Very Low (<1%) | Primary Protocol |
| HATU / HOAt / Collidine | Yes (Weak) | Very High (98%+) | Low (<2%) | Difficult Re-couplings |
| HBTU / DIEA | Yes (Strong) | Moderate (80%) | High (>10%) | Avoid |
| PyBrOP / DIEA | Yes (Strong) | High (90%) | High (>15%) | N-methyl amines only |
Part 4: Quality Control & Validation
To ensure the protocol succeeded, you must validate the stereochemical integrity of the final product.
The Marfey's Test (Chiral Analysis)
Since the (2R) and (2S) isomers of the lipidated peptide will likely have identical retention times on standard C18 HPLC, use Marfey's Reagent (FDAA) if the lipid is attached to an amino acid that can be hydrolyzed, or use Chiral GC-MS on the cleaved lipid moiety.
Protocol:
-
Hydrolyze a small aliquot of the resin-bound peptide (6N HCl, 110°C, 24h).
-
Extract the fatty acid with hexane.
-
Derivatize with a chiral alcohol (e.g., (S)-1-phenylethanol) or analyze via Chiral GC (Cyclodextrin column).
-
Compare against standards of pure (2R) and (2S) acids.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Powell, D. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][5] Organic & Biomolecular Chemistry, 13, 11504-11512. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting & Optimization
ChiralIntegrity™ Technical Support Center: (2R)-2-Methylhexanoic Acid
Ticket ID: #Racemization-2MHA-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Diagnostic & Triage (FAQ)
User Query: "I heated (2R)-2-methylhexanoic acid to 150°C during distillation and the optical rotation dropped. Why?"
Technical Analysis:
While free carboxylic acids are generally resistant to thermal racemization, (2R)-2-methylhexanoic acid possesses an
-
Root Cause: At 150°C, even trace amounts of alkaline impurities (from glassware cleaning or previous steps) or Lewis acids can catalyze enolization.
-
Immediate Fix: Switch to high-vacuum distillation . Reducing the boiling point to <80°C significantly lowers the kinetic energy available to overcome the activation energy for proton abstraction.
User Query: "My enantiomeric excess (ee) plummeted after converting the acid to the acid chloride using thionyl chloride."
Technical Analysis: This is the most common failure point.
-
Root Cause: Acid chlorides are highly prone to racemization via a ketene intermediate .[1] The
-proton of an acid chloride ( ~16-18) is drastically more acidic than that of the free acid ( ~24). -
Critical Error: Using excess base (Triethylamine/Pyridine) or refluxing too long promotes E1cB elimination to the achiral ketene. Upon nucleophilic attack, the ketene reforms the acid derivative as a racemic mixture.
Deep Dive: The Mechanics of Failure
To prevent racemization, you must understand the invisible pathways driving it. The diagram below illustrates the two primary threat vectors: Enolization (Acid-Catalyzed) and Ketene Formation (Base-Promoted).
Figure 1: Mechanistic pathways for the racemization of
Troubleshooting Protocols
Protocol A: Safe Synthesis of (2R)-2-Methylhexanoyl Chloride
Use this when the acid chloride is strictly necessary.
Objective: Convert acid to acid chloride while suppressing ketene formation.
| Parameter | Specification | Rationale |
| Reagent | Thionyl Chloride ( | Preferred over Oxalyl Chloride for ease of removal. |
| Catalyst | DMF (0.5 - 1.0 mol%) | Forms the Vilsmeier reagent, accelerating the reaction at lower temps. |
| Temperature | 0°C | Do not reflux. Heat promotes ketene elimination. |
| Base | NONE | Strictly avoid organic bases (TEA, DIPEA) during this step. |
| Workup | High Vacuum Evaporation | Remove |
Step-by-Step:
-
Dissolve (2R)-2-methylhexanoic acid (1.0 eq) in dry DCM (optional, can run neat if scale permits).
-
Add catalytic DMF (1 drop per 10 mmol).
-
Cool to 0°C under
atmosphere. -
Add
(1.2 eq) dropwise. Gas evolution ( ) will occur. -
Stir at 0°C for 30 mins, then warm to Room Temperature (20-25°C) for 1-2 hours.
-
Validation: Monitor by IR (shift from COOH ~1710
to COCl ~1800 ). -
Evaporate volatiles at <30°C under high vacuum. Use immediately.
Protocol B: "Safe Coupling" (Alternative to Acid Chlorides)
Recommended for amide/ester bond formation.
Objective: Bypass the high-risk acid chloride intermediate using modern coupling agents.
Reagent Choice:
-
T3P (Propylphosphonic anhydride): Low epimerization risk, easy workup.
-
HATU/HOAt: High reactivity but requires base. Risk:[1][2] If base is excess, racemization occurs via oxazolone or enolate.
The "Low-Racemization" T3P Method:
-
Dissolve (2R)-2-methylhexanoic acid (1.0 eq) and Amine/Alcohol (1.1 eq) in EtOAc or DCM.
-
Add DIPEA (2.5 eq) . Note: DIPEA is sterically hindered and less likely to deprotonate the
-position than TEA. -
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.2 eq) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench with water. The byproduct is water-soluble, simplifying purification.
Analytical Validation
You cannot assume optical purity; you must measure it. Direct rotation (
Method: Chiral Derivatization & GC-MS
Since (2R)-2-methylhexanoic acid is volatile, GC is preferred over HPLC.
Derivatization Agent: (S)-(-)-
Workflow:
-
Sample Prep: Take 10 mg of reaction product (acid).
-
Activation: Treat with oxalyl chloride/DMF (carefully, as per Protocol A) or EDC/HOBt.
-
Amidation: React with (S)-
-methylbenzylamine. -
Analysis: Inject on GC.
-
Column: Cyclodextrin-based capillary column (e.g., Chirasil-Dex CB).
-
Carrier: Helium.
-
Temp Program: 100°C (hold 2 min)
5°C/min 200°C.
-
-
Calculation:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Acylation of Carboxylic Acids).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-6: Acylation of Amines).
-
Rettinger, K., et al. (1991).[3] "Chiral 2-alkylbranched acids, esters and alcohols.[3] Preparation and stereospecific flavour evaluation." Tetrahedron: Asymmetry, 2(10), 965-968. (Establishes odor thresholds and resolution of 2-methylhexanoic acid).
-
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." (Mechanism of acid chloride formation and risks).
-
BenchChem. (2025).[4] "GC-MS Analysis of 2-Hydroxy-2-methylhexanoic Acid." (Analogous protocols for GC derivatization of alpha-substituted hexanoic acids).
Sources
optimizing chiral column separation for 2-methylhexanoic acid isomers
Welcome to the Chiral Separations Technical Support Hub .
I am Dr. Aristh, your Senior Application Scientist. You are likely here because 2-methylhexanoic acid (2-MHA) is presenting a specific set of chromatographic challenges: it is too polar for standard GC without tailing, lacks a UV chromophore for standard HPLC, and its enantiomers (
This guide is structured to navigate these specific physicochemical hurdles. We do not offer generic advice; we provide protocol-driven solutions.
Module 1: Method Selection Strategy
Before ordering columns, you must select the correct modality. 2-MHA is a volatile, short-chain branched fatty acid. This dictates your instrument choice.
The Core Rule: If you have a GC, use it. GC is the "Gold Standard" for 2-MHA because the molecule is volatile. HPLC should be reserved for preparative isolation or if the acid is part of a non-volatile complex.
Figure 1: Decision matrix for selecting the optimal chromatographic platform for 2-methylhexanoic acid.
Module 2: GC Optimization (The Gold Standard)
The Challenge: Free carboxylic acids interact strongly with silanols in the column and liner, causing severe peak tailing. The Solution: You must block the polar proton. Converting 2-MHA to its methyl ester is the industry standard for chiral GC.
Phase 1: Derivatization Protocol (Methyl Esterification)
Do not skip this step. Direct injection of the free acid degrades chiral stationary phases.
-
Reagent: 14% Boron Trifluoride (
) in Methanol (or /MeOH). -
Procedure:
-
Add 500 µL of sample (in heptane or hexane) to a reaction vial.
-
Add 500 µL of
-Methanol. -
Cap and heat at 60°C for 15 minutes .
-
Cool to room temperature.[1]
-
Add 500 µL saturated NaCl and 1 mL Hexane. Vortex.
-
Inject the top Hexane layer.
-
Phase 2: Column Selection & Conditions
The separation mechanism relies on "inclusion complexation." The branched alkyl chain of 2-MHA fits into the hydrophobic cavity of a cyclodextrin ring.
-
Recommended Column:
-DEX 225 (2,3-di-O-acetyl-6-O-TBDMS- -cyclodextrin) or Chirasil-DEX CB .-
Why? The
-cavity size is optimal for C6-C7 fatty acids.
-
-
Carrier Gas: Helium at 35 cm/sec (constant flow).
-
Temperature Program (Critical):
-
Isothermal holds are superior to fast ramps for chiral resolution.
-
Start: 50°C (Hold 2 min).
-
Ramp: 2°C/min to 140°C.
-
Hold: Until elution (approx. 15-20 mins).
-
Module 3: HPLC Optimization (The Alternative)
The Challenge: 2-MHA has a weak UV absorbance (only carboxyl carbonyl at ~210 nm), making detection noisy. The Solution: Use Refractive Index (RI) detection or derivatize with a chromophore.
Phase 1: Column Selection
Polysaccharide columns work via hydrogen bonding and steric hindrance in the chiral grooves.
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, EnantioPak Y3).
-
Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
Phase 2: Mobile Phase Strategy
You must use Normal Phase conditions. Reversed-phase (water/MeCN) often collapses the chiral recognition ability for this specific small molecule.
| Parameter | Setting | Technical Rationale |
| Mobile Phase | Hexane : Isopropanol (98:2) | Low polarity solvents maximize hydrogen bonding interactions with the chiral selector. |
| Additive | 0.1% TFA or Formic Acid | MANDATORY. Suppresses ionization of the -COOH group. Without this, peaks will broaden and overlap. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution ( |
| Detection | RI (Refractive Index) | Preferred if no chromophore derivatization is performed. |
| Alt. Detection | UV @ 210 nm | Only possible with high-purity solvents; expect baseline drift. |
Module 4: Troubleshooting Guide (FAQ)
Q1: My GC peaks are tailing significantly (Asymmetry > 1.5). Why?
-
Cause: You likely injected the free acid, or your liner is active.
-
Fix 1: Re-perform methyl ester derivatization (See Module 2).
-
Fix 2: Replace the inlet liner with a deactivated split liner containing glass wool. Active sites in dirty liners adsorb polar esters.
Q2: I see no separation (single peak) on my HPLC Chiralpak AD column.
-
Cause: The mobile phase is too "strong" (too much alcohol) or the acid is ionized.
-
Fix 1: Reduce Isopropanol to 1% or 0.5%.
-
Fix 2: Verify you added 0.1% Trifluoroacetic Acid (TFA).[2] The acid must be in the protonated (neutral) state to interact with the chiral selector.
Q3: In HPLC, my baseline is wavy and I can't integrate the peaks.
-
Cause: Detection limit issues. 2-MHA is virtually invisible to UV detectors.
-
Fix: Switch to a Refractive Index (RI) detector or derivatize the sample with 2-bromoacetophenone (phenacyl bromide) to add a UV-absorbing phenyl group, then detect at 254 nm.
Figure 2: Logic flow for diagnosing common separation failures.
References
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H / AD. Link
- König, W. A., et al. (1990). "Gas chromatographic separation of chiral 2-alkylbranched acids, esters and alcohols." Tetrahedron: Asymmetry, 2(10).
-
Restek Corporation. (2023). Rt-βDEXm Columns: Chiral GC Column Information. Link
-
BenchChem. (2025).[1][3] Technical Support Center: Chiral HPLC Separation Protocols. Link
Sources
Technical Support Center: Purification of (2R)-2-Methylhexanoic Acid
Ticket ID: #PUR-2MHA-001 Subject: Removal of Chemical and Stereochemical Impurities Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Triage & Diagnostics
Before initiating a purification workflow, you must identify the nature of your impurity.[1] (2R)-2-methylhexanoic acid presents two distinct purification challenges: Chemical Purity (removing byproducts) and Optical Purity (removing the (S)-enantiomer).[1]
Diagnostic Decision Matrix
Use the following logic flow to determine the correct protocol for your sample.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Protocol A: Chemical Purification (Vacuum Distillation)
Issue: Sample contains homologous acids (hexanoic acid), residual solvents, or synthesis byproducts. Mechanism: Separation based on boiling point differentials.[1] Critical Data: Boiling Point of 2-methylhexanoic acid is ~216°C at 760 mmHg [1].[1]
WARNING: Do not attempt distillation at atmospheric pressure. Prolonged heating at >200°C can lead to decarboxylation or oxidation.[1]
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a Vigreux column (for fractionation efficiency) and a short-path distillation head.
-
Vacuum Application: Apply high vacuum (< 10 mmHg).
-
Target: At 10 mmHg, the boiling point drops to approximately 105–110°C .[1]
-
-
Fraction Collection:
-
F1 (Foreshot): Discard the first 5-10% (contains residual solvents, water, and lower homologs like hexanoic acid).
-
F2 (Main Fraction): Collect the stable temperature plateau.
-
F3 (Heels): Stop before the flask is dry to avoid tar carryover.
-
| Parameter | Specification | Notes |
| Vacuum Pressure | < 10 mmHg | Essential to lower thermal stress.[1] |
| Bath Temperature | 130–140°C | Maintain ~20°C delta above vapor temp.[1] |
| Condenser Temp | 15°C | Ensure coolant is flowing vigorously. |
Protocol B: Optical Purification (Classical Resolution)
Issue: Sample is chemically pure but has low enantiomeric excess (e.g., 85% ee), containing the unwanted (S)-isomer. Mechanism: Enantiomers have identical physical properties.[1][2] You must convert them into diastereomeric salts using a chiral amine.[1] These salts have different solubilities, allowing separation by crystallization [2].[1]
Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine (or (R)-(+)-1-Phenylethylamine depending on trial).[1]
The Resolution Workflow
Figure 2: Workflow for the classical resolution of chiral acids using a chiral amine base.
Step-by-Step Methodology
-
Salt Formation:
-
Crystallization:
-
Heat the mixture to reflux until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Theory: The less soluble diastereomeric salt (e.g., (2R)-Acid + (S)-Amine) will crystallize out, while the (2S)-Acid salt remains in solution.[1]
-
-
Filtration & Wash:
-
Liberation of the Acid:
-
Drying:
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.[1]
-
Analytical Validation
You cannot verify success with standard NMR.[1] You must use chiral chromatography.[1]
| Method | Column Type | Mobile Phase | Detection |
| Chiral HPLC | Chiralcel OD-H or AD-H | Hexane : IPA (98:[1]2) + 0.1% TFA | UV @ 210 nm |
| Chiral GC | Cyclodextrin-based (e.g., Hydrodex-β-PM) | Isothermal 110°C | FID |
Note: TFA (Trifluoroacetic acid) is required in HPLC to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Frequently Asked Questions (Troubleshooting)
Q: My salt isn't crystallizing; it formed an oil.
-
A: This is a common issue with branched fatty acids.[1]
Q: The enantiomeric excess (ee) only improved from 80% to 88%.
-
A: A single crystallization is rarely perfect.[1] You must perform a recrystallization .[1] Take the crystals from Step 3, dissolve them in the minimum amount of hot solvent again, and repeat the cooling process. This usually boosts ee% to >98%.[1]
Q: Can I use enzymatic resolution instead?
-
A: Yes. Lipase resolution (e.g., using Candida rugosa lipase) is effective.[1] You can esterify the racemic acid with an alcohol (like n-butanol) in the presence of the lipase.[1] The enzyme will preferentially esterify one enantiomer (usually the R-form), leaving the S-form as the free acid (or vice versa, depending on the specific lipase specificity).[1] You then separate the ester from the acid via basic extraction [3].[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] 2-Methylhexanoic acid (CID 20653).[1] PubChem.[1] Retrieved March 1, 2026, from [Link]
Sources
resolving baseline noise in GC analysis of (2R)-2-methylhexanoic acid
Technical Support Center: Gas Chromatography
Topic: Resolving Baseline Noise in the GC Analysis of (2R)-2-methylhexanoic acid
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that a stable baseline is the foundation of accurate and reproducible chromatographic analysis. This guide provides in-depth troubleshooting strategies specifically tailored to the challenges of analyzing (2R)-2-methylhexanoic acid, a chiral carboxylic acid. We will explore the root causes of baseline noise and provide systematic, field-proven solutions to restore your system's performance.
Part 1: Understanding the Challenge: Baseline Noise & Carboxylic Acids
The analysis of (2R)-2-methylhexanoic acid by Gas Chromatography (GC) presents a unique set of challenges. Its acidic nature can lead to interactions with the analytical system, while its chiral properties necessitate specific column chemistries. Baseline noise in this context is often more than just an instrument issue; it can be a symptom of complex chemical interactions.
Baseline disturbances can manifest in several ways:
-
Noise: Rapid, random fluctuations of the baseline, often described as "hairy" or "fuzzy."[1]
-
Drift: A gradual, steady rise or fall of the baseline during a run.[1][2]
-
Wander: Erratic, non-linear baseline movement.[1]
-
Spikes: Sharp, narrow, random peaks that are not related to the analyte.[3]
Understanding the type of noise you are observing is the first step toward diagnosing the problem.
Part 2: Systematic Troubleshooting Workflow
Before disassembling your instrument, it is crucial to follow a logical diagnostic sequence. This workflow helps to isolate the source of the noise efficiently, saving time and preventing unnecessary changes to your method.
Figure 1. Systematic workflow for diagnosing baseline noise.
Part 3: Troubleshooting Guide (Question & Answer)
This section addresses specific baseline issues you may encounter.
A. Gas Supply and System Leaks
Q1: My baseline is drifting upwards and appears noisy, especially during the temperature ramp. What could be the cause?
A1: This is a classic symptom of either contaminated carrier gas or an air leak in the system.[4][5] Oxygen is particularly detrimental as it accelerates the degradation of the column's stationary phase at high temperatures, a phenomenon known as column bleed.[6] This degradation releases small molecules that create a rising and noisy baseline.[7][8]
-
Causality: The polysiloxane backbone of many GC stationary phases is susceptible to oxidative damage. This damage is temperature-dependent, so the problem becomes more pronounced as the oven temperature increases.[6][9]
-
Troubleshooting Steps:
-
Verify Gas Purity: Ensure you are using ultra-high purity (UHP, 99.999% or better) carrier gas. Check if the gas cylinder was recently changed; a contaminated cylinder can introduce hydrocarbons or moisture.[1] Installing and regularly replacing moisture, oxygen, and hydrocarbon traps is a critical preventive measure.[5][10]
-
Perform a Leak Check: Use an electronic leak detector to check all fittings, from the gas cylinder regulator to the detector connection. Pay close attention to the septum nut, column fittings at the inlet and detector, and gas line connections.
-
Septum: A cored or degraded septum can be a common source of leaks and contamination (septum bleed).[11] Replace the septum if it has exceeded its recommended number of injections or lifetime.
-
B. Inlet and Sample Introduction
Q2: I see random spikes and/or an unstable, wandering baseline after injection. What should I check in the inlet?
A2: The inlet is a primary site for contamination, which can lead to baseline instability and ghost peaks. For an acidic analyte like 2-methylhexanoic acid, the choice and condition of the inlet liner are critical.
-
Causality: Non-volatile residues from previous injections can accumulate in the liner and at the head of the column.[11] During a temperature program, these residues can slowly elute, causing a wandering or drifting baseline.[12] Furthermore, the acidic nature of your analyte can cause it to interact with active sites (silanol groups) on a standard glass liner, leading to peak tailing that can be misinterpreted as baseline issues.
-
Troubleshooting Steps:
-
Inlet Liner Maintenance: Replace the inlet liner. This is a routine maintenance item that is often overlooked. For an acidic compound, a deactivated liner (silanized) is essential to prevent analyte adsorption.[2]
-
Septum Bleed: As mentioned, a degrading septum can release siloxanes, causing baseline noise and discrete peaks.[12] If the noise decreases when you lower the inlet temperature, septum bleed is a likely cause.[1]
-
Injection Technique: For trace analysis, splitless injection is common. Ensure your initial oven temperature is set about 20°C below the solvent's boiling point to achieve proper solvent and analyte focusing.[13] Improper focusing can lead to broad peaks that affect the baseline.
-
C. The Analytical Column
Q3: My baseline rises significantly at high temperatures and is much higher than when the column was new. Is my column damaged?
A3: This strongly indicates excessive column bleed. While all columns exhibit some bleed at their upper temperature limits, a premature or excessive rise in the baseline suggests the stationary phase has been damaged.[7][8]
-
Causality: Column bleed is the natural degradation of the stationary phase at elevated temperatures.[8] This process is accelerated by the presence of oxygen (from leaks), operating the column above its maximum temperature limit, or injecting aggressive chemical matrices without proper sample cleanup.[6]
-
Troubleshooting Steps:
-
Confirm Temperature Limits: Every column has two upper temperature limits: a lower isothermal limit and a higher temperature-programmed limit. Never exceed the isothermal limit for extended periods, such as during a bake-out.[6][14]
-
Column Conditioning: If the column is new or has been exposed to air, it must be properly conditioned. This process removes volatile contaminants and stabilizes the stationary phase.[15][16] See Protocol 1 for a detailed conditioning procedure.
-
Column Bake-Out: If the column is contaminated with high-boiling point residues from your samples, a "bake-out" can help clean it.[17][18] This involves holding the column at a high temperature (below its isothermal max) to elute contaminants. See Protocol 2 for a system bake-out procedure.
-
Trim the Column: If contamination is severe, it may be localized at the front of the column. Trimming 0.5 to 1 meter from the inlet end can remove the most contaminated section and restore performance.[19]
-
D. The Detector
Q4: My baseline is showing high-frequency, rapid noise ("fuzz"), even when the column is disconnected. What's wrong with my detector?
A4: If the noise persists after removing the column and capping the detector inlet, the problem is isolated to the detector itself or its gas supplies.[4][12]
-
Causality: For a Flame Ionization Detector (FID), noise is often caused by contamination of the jet or collector.[1][19] Over time, deposits (like silica from column bleed) can build up, leading to erratic electrical signals.[1][20] Incorrect or contaminated detector gases (Hydrogen, Air) will also produce a noisy signal.[3]
-
Troubleshooting Steps:
-
Check Detector Gases: Ensure the hydrogen and air supplies are of high purity and that flow rates are set correctly according to the manufacturer's recommendations. Incorrect flow ratios can lead to an unstable flame and increased noise.[19]
-
Clean the Detector: If gas flows are correct, the FID may require cleaning. This involves carefully disassembling the detector to clean the jet and collector. Always follow the manufacturer's specific instructions for this procedure.
-
Check Electronics: While less common, loose connections or faulty electronics can also be a source of noise.[1][3]
-
Part 4: Frequently Asked Questions (FAQs)
Q: Should I derivatize (2R)-2-methylhexanoic acid for GC analysis?
A: Yes, in most cases, derivatization is highly recommended. Direct analysis of free carboxylic acids is challenging due to their high polarity and tendency to form hydrogen bonds.[21][22] This leads to poor peak shape (tailing) and potential adsorption onto active sites in the system. Converting the carboxylic acid to a more volatile, less polar ester (e.g., a methyl or silyl ester) is the most common solution.[21][23] Silylation using reagents like BSTFA is a popular and effective method.[22][24]
Q: What type of GC column is best for analyzing (2R)-2-methylhexanoic acid?
A: Since you are analyzing a specific enantiomer ((2R)), a chiral column is required to separate it from its (2S) counterpart. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which allows for enantiomeric separation.[25] The specific cyclodextrin derivative (e.g., Rt-βDEXsm, Rt-βDEXsa) will determine the selectivity for different compounds, so consulting application notes or a column selection guide is advised.[25][26]
Q: How can I prevent baseline noise from recurring?
A: Proactive maintenance is key.
-
High-Purity Gases & Traps: Always use UHP gases and ensure your gas purification traps are replaced on a regular schedule.[27]
-
Routine Consumables Replacement: Adhere to a strict schedule for replacing septa and inlet liners.[11]
-
Proper Sample Preparation: Ensure your sample preparation method effectively removes non-volatile matrix components to avoid contaminating the system.[28][29]
-
Methodical Shutdown: When not in use, leave the GC with carrier gas flowing at a low rate and the oven at a modest temperature (e.g., 60°C) to prevent atmospheric contamination from back-diffusing into the column.[14]
Part 5: Key Experimental Protocols
Protocol 1: New Capillary Column Conditioning
This protocol is for preparing a new column for use or for re-conditioning a column that has been exposed to air.
-
Physical Installation: Install the column in the GC inlet, but do not connect the outlet to the detector.[15] This prevents any contaminants from the new column from fouling the detector.
-
Purge Column: Set the oven temperature to 40°C. Turn on the carrier gas and purge the column for 15-30 minutes.[9][30] This removes any oxygen from the column before heating.
-
Temperature Program: Program the oven to ramp at 5-10°C/minute to the conditioning temperature.[14][16] The final conditioning temperature should be 20°C above your method's maximum temperature or the column's maximum isothermal temperature, whichever is lower.[16][30]
-
Hold at Temperature: Hold the column at the conditioning temperature. The required time depends on the column phase and dimensions, but a 1-2 hour hold is typical for standard columns.[14] For highly sensitive detectors like a mass spectrometer (MS), longer conditioning (e.g., overnight) may be necessary to achieve a stable, low-bleed baseline.[31]
-
Cool Down and Connect: Cool the oven down, turn off the carrier gas, and safely connect the column outlet to the detector.
-
Equilibrate and Test: Restore gas flow and heat the system to your method's starting conditions. Inject a solvent blank to confirm a stable baseline has been achieved.
Protocol 2: System Bake-Out for Contamination Removal
This protocol is used to clean high-boiling contaminants from the inlet and column.
-
Set High Split Flow: Set the inlet to split mode with a high split ratio (e.g., 100:1 or higher). This helps vent contaminants from the inlet rather than directing them onto the column.[32]
-
Set Inlet Temperature: Set the inlet temperature 20-25°C above your normal operating temperature to help volatilize contaminants.[32]
-
Program Oven: Program the oven to ramp to a bake-out temperature. This should be approximately 25°C above the final temperature of your analytical method, but must not exceed the column's maximum isothermal temperature limit .[17][32]
-
Bake-Out Hold: Hold at the bake-out temperature for 30-60 minutes, or until the detector baseline becomes stable.[32]
-
Cool Down: Cool the system back to your method's starting conditions.
-
Verify Performance: Run a solvent blank to ensure the baseline has improved.
Part 6: Data Summary Table
| Baseline Issue | Common Cause(s) | Key Diagnostic Test | Primary Solution(s) |
| High-Frequency Noise | Contaminated detector gases; Dirty FID jet/collector; Electronic interference. | Isolate detector (disconnect column). If noise persists, it's the detector. | Check gas purity/flows; Clean detector; Check electrical connections.[1][3][4] |
| Rising Baseline (Drift) | Column bleed due to air leak or thermal damage; Contaminated carrier gas. | Run a blank temperature program. A steep rise indicates bleed. | Perform leak check; Verify gas purity and traps; Condition or bake-out column.[2][6][7] |
| Wandering/Unstable Baseline | Inlet contamination; Column contamination (semi-volatiles); Unstable gas flow. | Inject solvent blank. Observe baseline after solvent peak. | Replace inlet liner and septum; Bake-out column; Check gas controllers.[1][12] |
| Random Spikes | Particulate matter in detector; Electrical interference; Septum coring. | Observe chromatogram without injection. Spikes may still appear if electrical. | Clean detector; Replace septum; Check power supply for other equipment.[2][3] |
References
-
Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems. Retrieved from [Link]
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Asante-Okyere, S. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]
-
Phenomenex. (n.d.). How do I extend GC column lifetime?. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Chromservis. (n.d.). GC troubleshooting. Retrieved from [Link]
- Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
-
Snow, N. H. (2022, April 15). Practical Guidelines in the Care and Maintenance of Capillary GC Columns. LCGC International. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Conditioning. Retrieved from [Link]
-
Agilent Technologies. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Retrieved from [Link]
-
Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]
-
Restek Corporation. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]
-
Restek Corporation. (2020, October 20). How to Condition a New Capillary GC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]
- Supelco. (n.d.).
-
GL Sciences. (n.d.). 4-2 Baseline Problems. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). GC Troubleshooting.
- Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
-
Shimadzu. (n.d.). 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]
-
Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]
-
Chromatography Today. (n.d.). 5 Ways to Extend a Gas Chromatography Column's Life. Retrieved from [Link]
- BP Amoco Chemicals Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
-
Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It. Retrieved from [Link]
-
Chromatography Forum. (2018, February 5). GC/MS column baking. Retrieved from [Link]
-
Reddit. (2024, September 10). Help - Agilent GC6890 Baseline Noise on FID and ECD Detectors. Retrieved from [Link]
-
Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
International Labmate. (2020, November 12). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]
-
Snow, N. H. (2022, April 15). Setting Realistic Expectations for GC Optimization. LCGC International. Retrieved from [Link]
-
Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]
-
SRI GC Training. (2015, June 10). What "Bake Out"means [Video]. YouTube. Retrieved from [Link]
-
Lab Manager. (2025, October 2). GC Troubleshooting: Tips for Quickly Returning to Normal Operation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC?. Retrieved from [Link]
-
Chemlys. (n.d.). Column bakeout in Micro GC. Retrieved from [Link]
-
ResearchGate. (2019, January 16). Which chiral column is appropriate for separation of chiral fatty acid varying from 7-10 carbons in length using either GCMS or HPLC?. Retrieved from [Link]
-
Snow, N. H. (2023, December 1). Reflecting on the Influence of the Current State of Sample Preparation on GC, Part 1. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
- Agilent Technologies. (2024, December 16).
-
Drawell. (2025, July 7). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]
-
Conquer Scientific. (2023, September 29). The Role of Sample Preparation in Gas Chromatography Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
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- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
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- 7. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 16. 新しいキャピラリーGCカラムの取付けとコンディショニング方法 [discover.restek.com]
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- 20. GC Troubleshooting: Tips for Quickly Returning to Normal Operation | Lab Manager [labmanager.com]
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- 24. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 26. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
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overcoming steric hindrance in (2R)-2-methylhexanoic acid reactions
Technical Support Center: (2R)-2-Methylhexanoic Acid Applications Ticket ID: #MHX-2R-OPTIMIZATION Status: Escalated to Senior Application Scientist Subject: Overcoming Steric Hindrance & Racemization in C2-Branched Fatty Acid Couplings
Executive Summary: The Substrate Challenge
You are encountering difficulties with (2R)-2-methylhexanoic acid because it presents a "perfect storm" of synthetic challenges:
-
Steric Shielding: The C2-methyl group and the C2-butyl chain create a "neopentyl-like" steric wall, blocking the trajectory of incoming nucleophiles (amines/alcohols) at the carbonyl carbon.
-
Stereochemical Lability: The C2 position is enolizable. Standard activation methods (like Acid Chlorides via SOCl₂) often generate HCl or require excess base, facilitating proton abstraction, enolate formation, and subsequent racemization to the thermodynamic 50:50 mixture.
This guide provides three "Level 3" protocols designed to bypass these specific barriers while preserving the (2R) configuration.
Workflow Modules (Troubleshooting Protocols)
Module A: Amide Coupling (Preserving Chirality)
Use this when: Standard EDC/NHS or HATU couplings result in low yields (<40%) or significant racemization (>5% (2S)-isomer).
The Solution: Acid Fluorides via TFFH Unlike acid chlorides, acid fluorides are remarkably stable to oxazolone formation (the primary pathway for racemization) yet remain highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ.[1][2]
Protocol:
-
Activation: Dissolve (2R)-2-methylhexanoic acid (1.0 eq) in dry DCM (0.1 M).
-
Reagent Addition: Add TFFH (1.1 eq) and DIEA (Diisopropylethylamine, 2.0 eq).
-
Note: Do not use TEA; the extra steric bulk of DIEA prevents it from acting as a nucleophile or abstracting the alpha-proton too aggressively.
-
-
Incubation: Stir at 0°C for 30 minutes. The acid fluoride forms rapidly.[2]
-
Coupling: Add the amine (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine/TFFH), then brine.
Why this works: The fluoride leaving group is small (minimizing steric clash during the transition state) and the reaction conditions avoid the highly activated O-acylisourea intermediates of carbodiimide chemistry that are prone to racemization.
Module B: Esterification (Bulky Alcohols)
Use this when: Fischer esterification fails or you are coupling to a secondary alcohol/phenol.
The Solution: Yamaguchi Esterification This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[3][4][5] The trichlorophenyl ring provides extreme steric bulk, forcing the alcohol to attack the less hindered carbonyl (your substrate) regioselectively.
Protocol:
-
Mixed Anhydride Formation:
-
Dissolve (2R)-2-methylhexanoic acid (1.0 eq) and DIEA (1.2 eq) in THF.
-
Add 2,4,6-Trichlorobenzoyl chloride (1.0 eq) dropwise at 0°C.
-
Stir 1 hour at RT. (A white precipitate of amine-HCl salt will form).
-
-
Esterification:
-
Filter off the salts (optional but cleaner).
-
Dissolve the filtrate in Toluene (higher boiling point helps).
-
Add the Alcohol (1.0–1.2 eq) and DMAP (1.5–2.0 eq). Crucial: DMAP must be stoichiometric, not catalytic, to drive the reaction.
-
Reflux (or heat to 80°C) for 3-6 hours.
-
Visualization: Yamaguchi Mechanism
Caption: The Yamaguchi reagent uses steric bulk to direct regioselectivity, protecting the mixed anhydride from incorrect nucleophilic attack.
Module C: The "Nuclear Option" (Ghosez Reagent)
Use this when: Both TFFH and Yamaguchi fail, or cost is a major factor on scale-up.
The Solution: Neutral Acid Chloride Generation Standard SOCl₂ creates an acidic environment (HCl) that rapidly racemizes alpha-methyl acids. The Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under strictly neutral conditions.[6]
Protocol:
-
Preparation: Dissolve (2R)-2-methylhexanoic acid (1.0 eq) in dry DCM.
-
Chlorination: Add Ghosez Reagent (1.05 eq) at RT. Stir for 1-2 hours.
-
Observation: The reaction is neutral; the byproduct is a non-acidic amide.
-
-
Coupling: Add the nucleophile (Amine/Alcohol) and a mild base (Collidine or Pyridine).
-
Workup: Standard aqueous wash.
Troubleshooting & FAQ (Data-Driven)
Comparative Reagent Performance for Alpha-Branched Acids
| Reagent | Reactivity | Racemization Risk | Recommended Use Case |
| EDC / HOBt | Low | Moderate | Simple, unhindered amines only. |
| HATU / HOAt | High | High (if base excess) | Difficult couplings; requires careful base control. |
| TFFH | High | Very Low | Gold Standard for (2R)-2-methylhexanoic acid amides. |
| Ghosez Rgt | Very High | Low | Very hindered amines; scale-up chemistry. |
| Yamaguchi | Moderate | Low | Sterically hindered esters (secondary alcohols). |
Q1: My product is showing 30% (2S)-isomer. What happened?
-
Diagnosis: You likely used too much base or a base that is not hindered enough (like TEA), promoting alpha-deprotonation via an oxazolone intermediate.
-
Fix: Switch to 2,4,6-Collidine (weaker, bulkier base) or reduce DIPEA to 1.0 eq during the activation phase. Switch to the TFFH protocol (Module A).
Q2: The reaction stalls at 50% conversion.
-
Diagnosis: The "tetrahedral intermediate" collapse is too slow due to the C2-butyl chain.
-
Fix: Increase concentration to 0.5 M. Use Microwave irradiation (50°C, 15 mins) with TFFH; the short heat pulse often pushes conversion without allowing time for thermal racemization.
Q3: Can I use the acid chloride method with Thionyl Chloride?
-
Diagnosis: Strictly Prohibited. The HCl generation will racemize your material within minutes. If you must use an acid chloride, use the Ghosez Reagent (Module C) or Oxalyl Chloride with catalytic DMF and immediate quenching.
Decision Logic Diagram
Caption: Logic flow for selecting the correct activation strategy based on nucleophile type and racemization risk.
References
-
Carpino, L. A., & El-Faham, A. (1995).[6] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[6] Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Alpha-Chloro-enamines: Reactive Intermediates for Synthesis. Angewandte Chemie International Edition. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[3] Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Halogenation Reagents [sigmaaldrich.com]
purification strategies for large scale (2R)-2-methylhexanoic acid production
Ticket ID: #4536-23-6-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Chiral Process Group Subject: Large-scale purification and enantiomeric enrichment strategies for (2R)-2-methylhexanoic acid.
Introduction: The Chiral Challenge
Welcome to the ChiralTech Process Solutions guide. You are likely dealing with (2R)-2-methylhexanoic acid (CAS: 4536-23-6), a medium-chain branched fatty acid critical for pharmaceutical intermediates (e.g., prostaglandin analogs) and high-value flavor compounds.
The Core Problem: This molecule possesses a stereocenter at the
This guide prioritizes scalable solutions over academic curiosities. We focus on three modules:
-
Biocatalytic Resolution (The Gold Standard for Scale)
-
Classical Resolution (The Robust Backup)
-
Racemization & Recycling (The Economic Driver)
Module 1: Enzymatic Kinetic Resolution (EKR)
Context: For large-scale production (>10 kg), lipase-catalyzed resolution is often superior to crystallization because it operates at ambient temperature, minimizing thermal racemization.
Troubleshooting Guide: Low Yield or Selectivity
| Symptom | Probable Cause | Corrective Action |
| Low E-value (<20) | Water content is too high in the esterification reaction. | Use molecular sieves or a Dean-Stark trap. Lipases like CAL-B favor esterification in hydrophobic media (e.g., Heptane/MTBE). |
| Reaction Stalls at 30-40% | Product inhibition (water or alcohol buildup). | If using esterification: Apply vacuum to remove water. If using hydrolysis: Maintain pH via "pH-stat" titration (do not let pH drop < 6.0). |
| Emulsion during workup | Surfactant nature of the fatty acid salt. | Do not shake vigorously. Use a centrifugal contactor if available. Add brine (NaCl) to the aqueous phase to increase ionic strength. |
Protocol: Lipase-Catalyzed Esterification (The "CAL-B" Route)
Mechanism: Candida antarctica Lipase B (CAL-B) preferentially esterifies the (R)-enantiomer of 2-methylalkanoic acids with primary alcohols, leaving the (S)-acid unreacted (or vice versa depending on specific enzyme immobilization).
Step-by-Step Workflow:
-
Setup: Suspend Racemic 2-methylhexanoic acid (1.0 eq) in dry Heptane (5-10 volumes).
-
Acyl Acceptor: Add Ethanol (1.5 eq). Note: Methanol can deactivate some lipases; ethanol is safer for scale.
-
Catalyst: Add Immobilized CAL-B (e.g., Novozym 435) at 2-5% w/w relative to substrate.
-
Reaction: Stir at 30°C. Monitor by GC (chiral column).
-
Stop Point: Terminate when conversion reaches 45-50%.
-
Separation (Critical): Filter enzyme for reuse. Proceed to pH Swing Extraction .
Visual Workflow: pH Swing Separation
The separation of the unreacted acid from the formed ester is the most critical unit operation.
Caption: Figure 1. The "pH Swing" extraction strategy utilizes the pKa of the acid (~4.8) to separate it from the neutral ester without distillation.
Module 2: Classical Resolution (Diastereomeric Crystallization)
Context: If biocatalysis is unavailable, classical resolution using chiral amines is the industry workhorse.
FAQ: Choice of Resolving Agent
Q: Which amine works best for 2-methylhexanoic acid? A: Simple alkyl amines are often insufficient. You require rigid chiral amines to form stable crystal lattices.
-
Primary Recommendation: (R)-1-Phenylethylamine (PEA) or (R)-1-(1-Naphthyl)ethylamine .
-
Why: These amines provide
stacking interactions that stabilize the diastereomeric salt. -
The "Dutch Resolution" Tip: If single amines fail, use a "family" of resolving agents (e.g., a mix of PEA derivatives). This often nucleates crystals faster than pure agents [1].
Protocol: Salt Formation & Breakage
-
Screening: Dissolve racemate in Acetone or IPA (Isopropyl Alcohol). Add 0.55 eq of (R)-PEA.
-
Crystallization: Heat to reflux to dissolve, then cool slowly (1°C/min) to 4°C. Seed with pure salt if available.
-
Filtration: Isolate crystals (Enriched Diastereomer).
-
Liberation: Suspend crystals in MTBE/Water. Add 1M H2SO4 until aqueous pH < 2.
-
Partition: The chiral amine stays in the water (as sulfate salt); the (2R)-acid moves to MTBE.
Module 3: The Economic Loop (Racemization)
Context: In a 50% yield resolution, discarding the wrong enantiomer doubles your cost. You must recycle the (2S)-rich stream.
The Mechanism:
The
Racemization Protocol
-
Feedstock: Take the (2S)-enriched mother liquor or ester stream.
-
Hydrolysis (if ester): Boil with NaOH to get the free acid salt.
-
Racemization:
-
Conditions: Heat the neat acid (or high conc. solution) with catalytic acetic anhydride or strong base (KOH) at 140°C for 4-6 hours.
-
Caution: Avoid oxidative degradation by keeping the system under Nitrogen.
-
-
Result: Racemic 2-methylhexanoic acid ready for re-entry into Module 1.
Caption: Figure 2. The Racemization Loop allows theoretical yields approaching 100% by recycling the unwanted enantiomer.
Module 4: Quality Control & Analytics
Q: How do I verify the Enantiomeric Excess (ee%)? A: Standard C18 HPLC will not separate enantiomers. You need Chiral HPLC or GC.[1]
-
Derivatization (Recommended for GC): Convert the acid to a methyl ester (using diazomethane or TMS-diazomethane) or an amide.
-
Chiral GC Method:
-
Column: Cyclodextrin-based (e.g., Hydrodex-
-3P or CP-Chirasil-Dex CB). -
Conditions: Isothermal 110°C is usually sufficient for methyl esters of this chain length.
-
-
Chiral HPLC Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane:IPA (98:2) with 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the carboxylic acid, sharpening the peaks).
-
References
-
Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition.
-
Pamies, O., & Backvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry.
-
Google Patents. (1986). "Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid." EP0198348A2.
- Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiopure 2-methylalkanoic acids." Tetrahedron: Asymmetry. (General reference for lipase resolution of methyl-branched acids).
Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) for 2-methylhexanoic acid (Corrosive, Irritant) before handling at scale.
Sources
Technical Support Center: Optimizing Alkylation of Hexanoic Acid Derivatives
Ticket ID: ALK-HEX-001 Subject: Minimizing Side Reactions in Enolate Alkylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The alkylation of hexanoic acid derivatives (esters, amides, imides) is a foundational transformation in medicinal chemistry, particularly for introducing
Failure to strictly control the enolization equilibrium results in three primary failure modes:
-
Self-Condensation (Claisen): Nucleophilic attack of the enolate on the starting material.
-
Polyalkylation: Proton transfer between the mono-alkylated product and the enolate.
-
O-Alkylation: Kinetic trapping of the oxygen terminus rather than the carbon.
This guide provides a root-cause analysis and validated protocols to eliminate these pathways, focusing on high-fidelity systems like Evans and Myers auxiliaries.
Module 1: Critical Parameters & Decision Matrix
Before troubleshooting, verify your system parameters against this standard operating procedure (SOP).
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | LDA (Lithium Diisopropylamide) or LiHMDS | LDA is the gold standard. It is bulky (kinetic control) and strong enough to drive deprotonation to completion ( |
| Temperature | -78°C (Mandatory during enolization) | Low temperature suppresses the rate of self-condensation and prevents E2 elimination of the alkyl halide. |
| Solvent | THF (Anhydrous) | THF coordinates |
| Additives | LiCl (for Myers) or DMPU | LiCl breaks up stable enolate aggregates, accelerating the reaction rate by up to 100x (Myers effect). |
Module 2: Troubleshooting & FAQs
Issue 1: "I am observing significant Claisen condensation products ( -keto esters)."
Diagnosis: The concentration of free starting material is too high in the presence of the enolate. Root Cause:
-
Inverse Addition: You added the base to the ester.
-
Incomplete Deprotonation: The base was too weak or old/quenched.
Corrective Protocol:
-
Step 1: Always add the substrate (ester/amide) TO the base (slow addition). This ensures the base is always in stoichiometric excess, instantly converting the substrate to the enolate before it can be attacked by another enolate molecule.
-
Step 2: Titrate your LDA/n-BuLi. If the titer is low, you are leaving unreacted starting material in the flask, which acts as an electrophile for the Claisen condensation.
Issue 2: "My product is a mixture of mono- and di-alkylated species."
Diagnosis: Proton Scrambling (The "Polyalkylation Trap"). Mechanism: The mono-alkylated product is formed.[1] If the reaction is slow, a remaining enolate molecule can deprotonate the product (which is often just as acidic as the starting material), creating a new enolate that reacts again.
Corrective Protocol:
-
Use a Reactive Electrophile: Ensure the alkyl halide is highly reactive (e.g., iodide or triflate) to ensure alkylation is faster than proton transfer.
-
Add HMPA/DMPU: Adding a polar aprotic cosolvent (10-20% v/v) solvates the lithium cation, creating "loose ion pairs." This dramatically increases the nucleophilicity of the enolate, favoring rapid alkylation over proton transfer.
Issue 3: "I am getting O-alkylation instead of C-alkylation."
Diagnosis: Hard/Soft Acid-Base Mismatch. Mechanism: The oxygen of the enolate is the "hard" nucleophilic site (high charge density), while the carbon is the "soft" site.
Corrective Protocol:
-
Switch Leaving Groups: Use Alkyl Iodides (soft electrophiles) rather than Alkyl Triflates or Tosylates (hard electrophiles). Soft-Soft interaction favors C-alkylation.
-
Solvent Control: While DMPU speeds up the reaction, it separates the
from the oxygen, making the oxygen more naked and reactive. If O-alkylation persists, remove polar additives and run strictly in THF to keep the Oxygen-Lithium bond tight (contact ion pair), shielding the oxygen and forcing reaction at the carbon.
Module 3: Advanced Protocols (Chiral Auxiliaries)
For drug development, simple esters are insufficient due to lack of stereocontrol. We utilize Evans (Oxazolidinone) or Myers (Pseudoephedrine) auxiliaries.[2]
Protocol A: The Myers Alkylation (Pseudoephedrine Amide)
Best for: High throughput, crystalline products, and access to both enantiomers.
The "Lithium Chloride Effect": Myers discovered that adding solid, anhydrous LiCl is mandatory for this reaction. Without LiCl, the reaction is sluggish and prone to side reactions. LiCl breaks down the stable enolate tetramers into reactive dimers.
Workflow Visualization:
Caption: The Myers Alkylation workflow emphasizing the critical role of LiCl in enolate activation.
Protocol B: The Evans Alkylation (Oxazolidinone)
Best for: Visualizing stereochemistry (Zimmerman-Traxler model) and established regulatory history.
Step-by-Step Guide:
-
Preparation: Dissolve N-hexanoyloxazolidinone in THF (
). Cool to . -
Enolization: Add NaHMDS (1.1 equiv) or LDA . Stir for 30-60 mins.
-
Note: NaHMDS often provides cleaner enolization for Evans systems due to the counter-ion effect, but LDA is acceptable.
-
-
Alkylation: Add alkyl halide (3-5 equiv).
-
Warm-up: Allow to warm slowly to
(never room temp until quenched). -
Quench: Add saturated
or acetic acid at low temp.
Module 4: Quantitative Data Summary
| Variable | Impact on Side Reactions | Optimal Setting |
| Concentration | High conc. favors aggregation (slow reaction) and condensation. | 0.1M - 0.2M in THF. |
| Equivalents (Base) | <1.0 equiv guarantees Claisen condensation.[3] | 1.05 - 1.10 equiv (Slight excess). |
| Equivalents (Electrophile) | Excess drives reaction to completion, preventing proton transfer. | 3.0 - 5.0 equiv . |
| Quenching | Slow quenching allows equilibration/racemization. | Rapid, cold acidic quench (AcOH/THF). |
References
-
Myers, A. G. ; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119, 6496–6511.[4]
-
Evans, D. A. ; Ennis, M. D.; Mathre, D. J.[4] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.[4]
-
Kumagai, N. ; Myers, A. G. "Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis." Organic Syntheses, 2023 . (General Reference for updated protocols).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Comparative Bioactivity and Analytical Guide: (2R)- vs. (2S)-2-Methylhexanoic Acid
Executive Summary
2-Methylhexanoic acid (also known as 2-methylcaproic acid) is a medium-chain, branched aliphatic carboxylic acid. Because of the asymmetric carbon at the C2 position, it exists as two distinct enantiomers: (2R)-2-methylhexanoic acid and (2S)-2-methylhexanoic acid . While these enantiomers share identical basic physicochemical properties in achiral environments, their behavior diverges significantly in biological systems. This guide provides an in-depth comparison of their bioactivity—specifically targeting olfactory receptor interactions—and outlines self-validating experimental workflows for their chemoenzymatic synthesis and chiral chromatographic separation.
Physicochemical & Biological Comparison
In drug development and fragrance chemistry, enantiomeric purity is critical. The spatial orientation of the C2-methyl group dictates how the molecule docks into chiral biological targets, such as G-protein coupled receptors (GPCRs) in the olfactory epithelium[1][2].
Table 1: Comparative Profile of 2-Methylhexanoic Acid Enantiomers
| Parameter | (2R)-2-Methylhexanoic Acid | (2S)-2-Methylhexanoic Acid |
| CAS Registry Number | 51703-97-0 | 49642-51-5 |
| LogP (Lipophilicity) | ~1.90 | ~1.90 |
| Olfactory Bioactivity | Sweet, sweaty odor profile[1] | Sour, pungent, musty odor profile[1] |
| Receptor Interaction | High-affinity docking to specific olfactory GPCRs[2] | Differential GPCR activation leading to altered scent perception[1] |
| Application in Synthesis | Chiral building block for lipopeptides and pheromones[3] | Precursor for cytotoxic marine natural compounds (e.g., palau'imide) |
Causality in Olfactory Perception: The stark contrast in odor profiles between the (2R) and (2S) enantiomers is a direct result of stereoselective receptor binding. Olfactory receptors are chiral environments. When the (2R) or (2S) enantiomer enters the binding pocket, the spatial mismatch of the C2-methyl group alters the conformational shift of the receptor. This stereospecificity triggers different combinations of olfactory sensory neurons, which the brain interprets as entirely different scents (sweet/sweaty vs. sour/musty)[1].
Caption: Olfactory GPCR signaling cascade triggered by chiral 2-methylhexanoic acid enantiomers.
Applications in Drug Development
Beyond olfaction, 2-methylhexanoic acid is utilized as a derivatizing agent in the synthesis of cyclolipopeptides. The incorporation of specific fatty acid tails (such as the BPC592 derivative of 2-methylhexanoic acid) onto lysine residues modulates the antimicrobial efficacy and hemolytic toxicity of these peptides against microbial and animal cell targets[3]. The stereochemistry of the aliphatic chain can influence the peptide's ability to intercalate into phospholipid bilayers, directly impacting its therapeutic index.
Experimental Protocols
To rigorously study these enantiomers, researchers must employ self-validating systems: an enantioselective synthesis protocol followed by a chiral analytical validation protocol.
Protocol A: Chemoenzymatic Synthesis of Enantiopure 2-Methylhexanoic Acid
Traditional chemical resolution of small aliphatic acids is notoriously inefficient due to the lack of distinct steric bulk between substituents. To overcome this, engineered Arylmalonate Decarboxylase (AMDase) variants are used in a chemoenzymatic cascade to yield optically pure alkanoic acids (ee > 98%).
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the prochiral precursor, 2-methyl-2-vinylmalonic acid.
-
Biocatalytic Decarboxylation: Incubate the precursor with an enantioselective AMDase variant in a buffered aqueous solution (pH 7.0) at 30°C.
-
Causality: The AMDase active site features a highly specific hydrophobic pocket. The enzyme selectively protonates the enediolate intermediate from one face, yielding the strictly (R)- or (S)-configured methylvinylacetic acid intermediate.
-
-
Diimide Reduction: Reduce the non-activated C=C double bond using diimide (generated in situ from potassium azodicarboxylate and acetic acid).
-
Causality: Standard catalytic hydrogenation (e.g., Pd/C) can cause unwanted double-bond migration or racemization at the adjacent chiral center. Diimide reduction is highly chemoselective and preserves the stereocenter integrity.
-
-
Extraction: Acidify the aqueous phase to pH 2.0 using HCl and extract the resulting enantiopure 2-methylhexanoic acid with ethyl acetate.
Protocol B: Chiral Gas Chromatography (GC) Validation
To validate the enantiomeric excess (ee%) of the synthesized product, chiral GC utilizing modified cyclodextrins is the gold standard[4].
Step-by-Step Methodology:
-
Sample Derivatization (Optional but Recommended): Convert the carboxylic acid to its corresponding methyl ester using diazomethane or boron trifluoride-methanol.
-
Causality: Derivatization eliminates hydrogen-bonding interactions between the free carboxyl group and the GC injection port, preventing peak tailing and improving resolution.
-
-
Column Selection: Utilize a capillary column coated with a chiral stationary phase, such as 2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin[4].
-
Chromatographic Run:
-
Inject 1 µL of the sample (split ratio 50:1).
-
Set the initial oven temperature to 90°C (hold for 2 min), then ramp at 1.0°C/min to 150°C[4].
-
Causality: The slow temperature ramp allows for maximum host-guest complexation time. The enantiomer that forms a more stable inclusion complex with the cyclodextrin cavity will be retained longer, resulting in baseline separation[4].
-
-
Detection & Analysis: Use a Flame Ionization Detector (FID) to quantify the area under the curve (AUC) for both peaks and calculate the ee%.
Caption: Chiral GC workflow for resolving 2-methylhexanoic acid enantiomers.
References
- Leffingwell & Associates.Acyclics (Alcohols, Esters, Acids, Aldehydes): Enantiomer & Odor Description.
- NIH PubMed Central (PMC).Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice.
- D-NB.info.Chemoenzymatic Cascade Synthesis of Optically Pure Alkanoic Acids by Using Engineered Arylmalonate Decarboxylase Variants.
- NIH PubMed Central (PMC).Synthetic Cyclolipopeptides Selective against Microbial, Plant and Animal Cell Targets by Incorporation of D-Amino Acids or Histidine.
- MediaTUM.Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers.
Sources
- 1. Acyclics (Alcohols, Esters, Acids, Aldehydes) [leffingwell.com]
- 2. Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cyclolipopeptides Selective against Microbial, Plant and Animal Cell Targets by Incorporation of D-Amino Acids or Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
Comparative Guide: 1H and 13C NMR Spectral Analysis of (2R)-2-Methylhexanoic Acid and Enantiomeric Purity Determination
In modern drug development and asymmetric synthesis, (2R)-2-methylhexanoic acid serves as a critical chiral building block. While confirming its basic connectivity is straightforward, validating its stereochemical integrity—specifically its enantiomeric excess (ee%)—presents a significant analytical challenge.
Because enantiomers possess identical physical properties and scalar couplings in isotropic, achiral environments, standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently "blind" to chirality[1]. To overcome this, researchers must deploy chiral NMR methodologies. This guide objectively compares the baseline performance of standard 1D NMR against advanced alternative strategies—Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)—providing the causal mechanisms, supporting experimental data, and self-validating protocols necessary for rigorous analytical workflows.
Baseline Performance: Standard Achiral NMR Analysis
Standard 1H and 13C NMR spectroscopy in deuterated chloroform (CDCl₃) is the gold standard for structural verification but fails entirely at enantiomeric discrimination.
Chemical Causality of Spectral Assignments
The spectral signature of 2-methylhexanoic acid is dictated by its aliphatic chain and the electron-withdrawing carboxylic acid group.
-
1H NMR Causality : The highly deshielded carboxylic acid proton exchanges rapidly but typically appears as a broad singlet far downfield (~11.83 ppm)[2]. The C2 methine proton (H-2) is shifted to ~2.45 ppm due to the inductive effect of the adjacent carbonyl and appears as a complex sextet due to spin-spin coupling with the C3 methylene protons and the C2 methyl group[2].
-
13C NMR Causality : The C1 carbonyl carbon resonates at ~183.0 ppm, characteristic of aliphatic carboxylic acids. The C2 carbon is shifted downfield relative to the rest of the alkyl chain (~39.4 ppm) due to its proximity to the electronegative oxygen atoms.
Table 1: Standard NMR Spectral Data for 2-Methylhexanoic Acid (CDCl₃)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment Causality |
| 1H | OH | 11.83 | Broad singlet | 1H | Highly deshielded by electronegative O; H-bonding |
| 1H | H-2 | 2.45 | Sextet | 1H | Inductive deshielding from C=O; coupled to H-3 and 2-CH₃ |
| 1H | H-3 | 1.68, 1.44 | Multiplets | 2H | Diastereotopic-like behavior near chiral center |
| 1H | H-4, H-5 | 1.34 | Multiplet | 4H | Bulk aliphatic chain |
| 1H | 2-CH₃ | 1.18 | Doublet (J = 7.0 Hz) | 3H | Split by adjacent H-2 methine proton |
| 1H | H-6 | 0.90 | Triplet (J = 6.8 Hz) | 3H | Terminal methyl split by H-5 methylene |
| 13C | C-1 | 183.0 | Singlet | N/A | Carbonyl carbon (C=O) |
| 13C | C-2 | 39.4 | Singlet | N/A | α-carbon to carbonyl |
| 13C | C-3 | 33.5 | Singlet | N/A | β-carbon |
| 13C | C-4 | 29.1 | Singlet | N/A | γ-carbon |
| 13C | C-5 | 22.6 | Singlet | N/A | δ-carbon |
| 13C | 2-CH₃ | 16.9 | Singlet | N/A | Branching methyl group |
| 13C | C-6 | 13.9 | Singlet | N/A | Terminal methyl group |
Limitation: In this achiral environment, the (2R) and (2S) enantiomers exhibit identical chemical shifts. To quantify enantiomeric excess, the symmetry must be broken.
Product Alternatives: Chiral NMR Methodologies
To determine the ee% of (2R)-2-methylhexanoic acid, the enantiomers must be converted into diastereomers, which possess distinct physical properties and different NMR chemical environments[1]. This is achieved using either a covalent Chiral Derivatizing Agent (CDA) or a non-covalent Chiral Solvating Agent (CSA)[3].
Alternative A: Chiral Derivatizing Agents (CDAs)
CDAs involve the covalent coupling of the racemic or enantioenriched carboxylic acid with an enantiopure amine, such as (R)-1-phenylethylamine or novel coumarin-based amines[4].
-
Mechanism of Action : The reaction forms a pair of diastereomeric amides: (2R, R') and (2S, R'). Because the spatial arrangement of the aromatic ring on the CDA differs between the two diastereomers, it exerts a differential anisotropic shielding effect on the protons of the 2-methylhexanoic acid moiety.
-
Performance : This typically causes the 2-CH₃ doublet (~1.18 ppm) to split into two distinct doublets separated by a resolution factor (Δδ) of 0.02 to 0.10 ppm, allowing for precise integration and ee% calculation.
Alternative B: Chiral Solvating Agents (CSAs)
CSAs, such as Actinomycin D[5] or chiral amino alcohols[3], rely on rapid, reversible non-covalent interactions (hydrogen bonding, dipole-dipole, and π-π stacking) to form transient diastereomeric complexes in the NMR tube.
-
Mechanism of Action : The chiral host creates an asymmetric solvation sphere.
-
Performance : While CSAs require zero synthetic preparation (a major workflow advantage), the chemical shift non-equivalence (Δδ) is highly dependent on concentration, temperature, and solvent polarity.
Table 2: Performance Comparison for Enantiomeric Analysis
| Metric | Standard 1D NMR | CDA (e.g., (R)-1-Phenylethylamine) | CSA (e.g., Actinomycin D) |
| Interaction Type | None | Covalent Bond (Amide) | Non-Covalent (H-Bonding) |
| Diastereomeric Resolution (Δδ) | 0.00 ppm | High (~0.05 - 0.15 ppm) | Moderate (~0.02 - 0.08 ppm) |
| Sample Prep Time | < 5 minutes | 2 - 4 hours (Synthesis + Workup) | < 10 minutes (Direct mixing) |
| Risk of Kinetic Resolution | None | High (Requires 100% conversion) | None |
| Best Use Case | Structural ID | Rigorous ee% quantification | High-throughput ee% screening |
Analytical Workflows and Visualizations
Decision workflow for selecting the appropriate NMR methodology for chiral carboxylic acids.
Chemical causality and workflow of covalent chiral derivatization for NMR analysis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent artifactual data, such as kinetic resolution during derivatization.
Protocol A: Standard 1D NMR Acquisition
-
Sample Preparation : Dissolve 15-20 mg of (2R)-2-methylhexanoic acid in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
-
Acquisition Parameters (1H) : Acquire at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm.
-
Validation : Ensure the integration of the terminal methyl triplet (0.90 ppm) to the 2-methyl doublet (1.18 ppm) is exactly 3:3.
Protocol B: CDA Derivatization and ee% Determination
Critical Note: When using a CDA, the coupling reaction must proceed to 100% completion. If the reaction stops at 80%, one enantiomer may have reacted faster than the other (kinetic resolution), artificially skewing the calculated ee%.
-
Coupling Reaction : In a dry vial, dissolve 10 mg of the 2-methylhexanoic acid sample in 1 mL of anhydrous CH₂Cl₂. Add 1.2 equivalents of EDC·HCl, 1.2 equivalents of HOBt, and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Derivatization : Add 1.5 equivalents of enantiopure (R)-1-phenylethylamine. Stir at room temperature for 4 hours.
-
Self-Validation (TLC/NMR) : Verify the complete disappearance of the starting carboxylic acid via TLC or by confirming the absence of the broad COOH peak (~11.8 ppm) in a crude NMR check.
-
Workup : Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.
-
NMR Analysis : Dissolve the resulting diastereomeric amides in CDCl₃. Acquire the 1H NMR spectrum (minimum 64 scans for high signal-to-noise ratio).
-
Quantification : Locate the 2-CH₃ doublets (now split into two distinct doublets, e.g., at 1.15 ppm and 1.21 ppm). Integrate the area of the major peak (
) and the minor peak ( ). Calculate ee% using the formula:
References
-
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. Heterocycles. [Link]
-
Bozkurt, S., et al. (2011). Amino alcohol based chiral solvating agents: Synthesis and applications in the NMR enantiodiscrimination of carboxylic acids. Tetrahedron: Asymmetry / ResearchGate.[Link]
-
Organic & Biomolecular Chemistry. (n.d.). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. RSC Publishing. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. 2-methylhexanoic acid(4536-23-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
distinguishing (2R)-2-methylhexanoic acid from structural isomers
An in-depth analytical strategy is required to unambiguously identify (2R)-2-methylhexanoic acid and differentiate it from both its positional isomers (e.g., 3-methylhexanoic acid, heptanoic acid) and its enantiomer ((2S)-2-methylhexanoic acid). As a chiral building block for complex polyketides and a volatile biomarker, ensuring its structural and stereochemical purity is critical for downstream applications[1].
This guide outlines a self-validating analytical workflow, moving from constitutional isomer differentiation to absolute stereochemical assignment.
Analytical workflow for the identification and stereochemical assignment of (2R)-2-methylhexanoic acid.
Phase 1: Differentiating Positional Isomers (GC-MS & NMR)
Before addressing chirality, the exact position of the methyl branch must be confirmed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Electron Ionization (EI) at 70 eV induces highly predictable fragmentation pathways in aliphatic carboxylic acids. The defining causal mechanism here is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the
-
For unbranched acids (e.g., heptanoic acid) and those branched at the C3 position or further, this rearrangement yields a base peak at m/z 60 [CH2=C(OH)2]+[2].
-
However, a methyl group at the C2 (
) position shifts the mass of this enol fragment by 14 Da. Consequently, 2-methylhexanoic acid produces a highly diagnostic m/z 74 ion [CH3CH=C(OH)2]+[2]. This instantly distinguishes it from 3-, 4-, and 5-methylhexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Orthogonal confirmation is achieved via
Table 1: Diagnostic Spectral Data for C
| Isomer | McLafferty Ion (m/z) | ||
| 2-Methylhexanoic acid | 74 | ~2.45 (m, 1H) | ~1.18 (d, 3H) |
| 3-Methylhexanoic acid | 60 | ~2.1-2.3 (m, 2H) | ~0.95 (d, 3H) |
| Heptanoic acid | 60 | ~2.35 (t, 2H) | N/A (unbranched) |
Phase 2: Enantiomeric Discrimination via Chiral GC
Once the C2-branch is confirmed, the (2R) and (2S) enantiomers must be resolved. Because enantiomers possess identical physical properties in achiral environments, they cannot be separated on standard columns.
Causality of Separation: We utilize Chiral Gas Chromatography (CGC) with modified cyclodextrin stationary phases (e.g., Lipodex E, an octakis-(2,6-di-n-pentyl-3-butyryl)-
Causality of Derivatization: Free carboxylic acids strongly hydrogen-bond with column silanol groups, causing severe peak tailing. To ensure sharp peak symmetry and volatility, the acid must be converted to a methyl ester prior to injection[5].
Protocol 1: Methyl Esterification and Chiral GC Analysis
This protocol utilizes a racemic standard to self-validate column resolution.
-
Sample Preparation: Dissolve 5 mg of the 2-methylhexanoic acid sample in 1 mL of anhydrous methanol.
-
Derivatization: Add 100 µL of BF
-methanol complex (14% w/v). Heat the sealed vial at 60°C for 30 minutes to ensure complete conversion to methyl 2-methylhexanoate. -
Extraction & Quench: Quench the reaction with 1 mL of saturated aqueous NaHCO
(monitored by the cessation of CO evolution). Extract with 1 mL of GC-grade hexane. Isolate the organic layer and dry over anhydrous Na SO . -
System Suitability (Validation): First, inject 1 µL of a derivatized racemic standard (±)-2-methylhexanoic acid. Ensure the resolution factor (
) between the (2R) and (2S) peaks is > 1.5. -
GC Conditions: Inject 1 µL of the sample extract into a GC-FID equipped with a Lipodex E chiral capillary column (30 m × 0.25 mm ID). Run isothermally at 80°C for 5 min, then ramp at 2°C/min to 160°C[1].
Phase 3: Absolute Configuration Assignment
Chiral GC determines enantiomeric excess (%ee) but cannot assign absolute configuration de novo without a known reference standard. To unequivocally prove the (2R) configuration from scratch, we employ Mosher's Method [1][6].
Causality of Mosher's Method: By covalently attaching a chiral auxiliary—
Logical workflow for assigning absolute configuration using Mosher's Method.
Protocol 2: Reduction and Mosher's Esterification
-
Reduction: Suspend LiAlH
(2.0 eq) in anhydrous THF at 0°C under N . Dropwise add the 2-methylhexanoic acid sample (1.0 eq) dissolved in THF. Reflux for 2 hours. Quench using the Fieser method (water, 15% NaOH, water), filter the aluminum salts, and concentrate to yield 2-methylhexan-1-ol. -
Aliquot Splitting: Divide the purified 2-methylhexan-1-ol into two equal 10 mg aliquots in dry CH
Cl . -
(R)-MTPA Derivatization: To the first aliquot, add pyridine (3.0 eq), a catalytic amount of DMAP, and (S)-(+)-MTPA-Cl (1.5 eq). (Note: Reacting with (S)-MTPA-Cl yields the (R)-MTPA ester). Stir at room temperature for 4 hours.
-
(S)-MTPA Derivatization: To the second aliquot, repeat the procedure using (R)-(-)-MTPA-Cl to yield the (S)-MTPA ester.
-
Workup & NMR Acquisition: Wash both reaction mixtures sequentially with 1M HCl, saturated NaHCO
, and brine to remove residual pyridine and unreacted acid. Dry over Na SO and concentrate. Acquire high-resolution H NMR (600 MHz, CDCl ) for both purified esters. -
Stereochemical Assignment: Calculate
for the C2-methyl protons and the C3-methylene protons. By mapping the signs of onto the established Kakisawa-Mosher conformational model for primary alcohols, the spatial arrangement is definitively assigned as (2R).
References
- ChemicalBook. "2-methylhexanoic acid(4536-23-6) 1H NMR spectrum".
- NIH PubMed Central.
- University of Zurich. "Organic Chemistry: Reactions of Carboxylic Acids".
- Technical University of Munich (mediaTUM).
- University of Tübingen (TOBIAS-lib).
- ResearchGate.
Sources
- 1. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. 2-methylhexanoic acid(4536-23-6) 1H NMR [m.chemicalbook.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Chromatographic Guide to Distinguishing Natural vs. Synthetic (2R)-2-Methylhexanoic Acid
For researchers, scientists, and professionals in drug development and flavor and fragrance industries, the ability to discern the origin of a chiral molecule is of paramount importance. (2R)-2-methylhexanoic acid, a compound with significant sensory properties, is one such molecule where its natural or synthetic origin can have implications for its application and regulatory status. This guide provides an in-depth chromatographic comparison of natural versus synthetic (2R)-2-methylhexanoic acid, supported by experimental data and protocols.
The differentiation between the enantiomers of 2-methylhexanoic acid is crucial due to their distinct sensory profiles. The (R)-enantiomer is characterized by a sweet, sweaty odor, while the (S)-enantiomer possesses a sour, pungent, and musty aroma.[1] This guide will focus on chromatographic techniques to not only separate these enantiomers but also to identify markers that can indicate the origin of the (2R)-2-methylhexanoic acid.
The Challenge of Distinguishing Natural from Synthetic
Many natural and synthetic flavor compounds are chemically identical, making traditional analytical tests insufficient for determining their origin. Advanced techniques are often required to probe for subtle differences that arise from the distinct pathways of their creation. While more complex and expensive methods like Carbon-14 analysis can definitively distinguish between bio-based (natural) and petroleum-based (synthetic) sources, chromatographic methods offer a more accessible and routine approach for quality control and authenticity verification.
This guide will explore the use of chiral gas chromatography (GC) to compare the enantiomeric purity and impurity profiles of natural and synthetic (2R)-2-methylhexanoic acid.
Chromatographic Approach: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers.[2] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of chiral 2-alkyl-branched carboxylic acids like 2-methylhexanoic acid, cyclodextrin-based CSPs are particularly effective.
Due to the polar nature and low volatility of carboxylic acids, derivatization is often necessary for successful GC analysis.[3] This process converts the carboxylic acid into a more volatile ester, typically a methyl or ethyl ester, which improves its chromatographic behavior.
Experimental Design
This guide outlines a comparative study using a hypothetical natural sample of (2R)-2-methylhexanoic acid, purported to be extracted from a natural source like raspberries, and a synthetic sample produced via a common method such as the malonic ester synthesis.
Sample Preparation and Derivatization
Objective: To prepare the natural and synthetic samples for chiral GC analysis by converting the 2-methylhexanoic acid to its methyl ester.
Protocol:
-
Sample Dilution: Accurately weigh and dissolve approximately 10 mg of both the natural and synthetic 2-methylhexanoic acid samples in 1 mL of methanol.
-
Esterification: Add 200 µL of a derivatizing agent, such as a 2M solution of (trimethylsilyl)diazomethane in hexane, dropwise to each sample until a persistent yellow color is observed. Allow the reaction to proceed for 10 minutes at room temperature.
-
Quenching: Add a few drops of acetic acid to quench any excess derivatizing agent.
-
Dilution for GC: Dilute the derivatized samples to a final concentration of approximately 100 µg/mL in hexane for GC analysis.
dot graph "Derivatization_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#FFFFFF"; "Sample" [label="Natural or Synthetic\n2-Methylhexanoic Acid"]; "Dissolve" [label="Dissolve in Methanol"]; "Derivatize" [label="Add Derivatizing Agent\n(e.g., TMS-Diazomethane)"]; "Quench" [label="Quench with Acetic Acid"]; "Dilute" [label="Dilute in Hexane"]; }
"GC_Analysis" [label="Chiral GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample" -> "Dissolve" -> "Derivatize" -> "Quench" -> "Dilute" -> "GC_Analysis"; }
Caption: Workflow for the derivatization of 2-methylhexanoic acid to its methyl ester for GC analysis.
Chiral GC-MS Analysis
Objective: To separate the enantiomers of 2-methylhexanoic acid methyl ester and to identify any impurities present in the natural and synthetic samples.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended for this analysis to provide both retention time data for enantiomer separation and mass spectral data for impurity identification.
Proposed GC Method:
| Parameter | Value | Rationale |
| Column | Chiral GC Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a β-cyclodextrin-based stationary phase) | Cyclodextrin-based columns are well-suited for the separation of chiral 2-alkyl-branched carboxylic acid esters. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 5 min | A slow temperature ramp is often crucial for achieving good resolution in chiral separations. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| Scan Range | m/z 40-300 | Covers the expected mass range of the analyte and potential impurities. |
Expected Results and Interpretation
The chiral GC-MS analysis is expected to reveal key differences between the natural and synthetic (2R)-2-methylhexanoic acid samples.
Enantiomeric Purity
-
Natural (2R)-2-methylhexanoic acid: It is anticipated that the natural sample will exhibit a high enantiomeric excess (e.e.) of the (R)-enantiomer. In many biological systems, enzymatic pathways produce compounds with high stereospecificity. The chromatogram should ideally show a single, large peak corresponding to the (R)-2-methylhexanoate and a very small or non-existent peak for the (S)-enantiomer.
-
Synthetic (2R)-2-methylhexanoic acid: The enantiomeric composition of the synthetic sample will depend on the synthetic route. If a non-stereoselective synthesis was employed followed by a resolution step, the enantiomeric purity could be high, but may not reach the same level as the natural product. If a racemic synthesis was performed without resolution, both (R) and (S) enantiomers would be present in approximately equal amounts.
Impurity Profile
-
Natural (2R)-2-methylhexanoic acid: The chromatogram of the natural sample may show the presence of other volatile compounds that are co-extracted from the natural source. For example, if the source is raspberry, other characteristic fruit esters, alcohols, and ketones might be present.[4] These co-occurring natural products can serve as positive markers for a natural origin.
-
Synthetic (2R)-2-methylhexanoic acid: The synthetic sample is likely to contain impurities related to the manufacturing process. For a malonic ester synthesis, potential impurities include:
-
Unreacted starting materials: Diethyl malonate and the alkyl halide used in the synthesis.
-
Byproducts: Dialkylated malonic esters.[5]
-
Residual solvents: Solvents used in the reaction and purification steps.
-
These synthetic-related impurities would be strong indicators of a non-natural origin.
Comparative Data Summary
| Feature | Natural (2R)-2-Methylhexanoic Acid | Synthetic (2R)-2-Methylhexanoic Acid |
| Enantiomeric Excess (e.e.) of (R)-enantiomer | Expected to be very high (>99%) | Variable, depending on the synthesis and purification |
| Presence of (S)-enantiomer | Expected to be trace or absent | May be present in significant amounts |
| Co-occurring Natural Compounds | Likely to be present (e.g., other fruit esters) | Absent |
| Synthetic Byproducts | Absent | Likely to be present (e.g., diethyl malonate, dialkylated esters) |
Conclusion
The chromatographic comparison of natural and synthetic (2R)-2-methylhexanoic acid using chiral GC-MS provides a robust method for distinguishing between the two sources. The key differentiating factors are the enantiomeric purity and the impurity profile. A high enantiomeric excess of the (R)-enantiomer, coupled with the presence of other co-occurring natural compounds and the absence of synthetic byproducts, is a strong indication of a natural origin. Conversely, a lower enantiomeric excess or the presence of racemic mixtures, along with the detection of synthesis-related impurities, points towards a synthetic source. This guide provides a framework for researchers and quality control professionals to develop and implement analytical methods for the authentication of (2R)-2-methylhexanoic acid.
References
- Rettinger, K., Burschka, C., Scheeben, P., Fuchs, H., & Mosandl, A. (1991). Chiral 2-alkylbranched acids, esters and alcohols. Preparation and stereospecific flavour evaluation. Tetrahedron: Asymmetry, 2(10), 965-968.
-
SGS Beta. (2025, April 15). Natural vs Synthetic Ingredients Testing. Retrieved from [Link]
-
Food Safety. (2026, February 27). Closing the Transparency Gap: FSQA Strategies for Navigating Natural Flavor and Color Regulations. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Leffingwell, J.C. (n.d.). The 2-Methylhexanoicacids. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
- Rubio-Diaz, C., et al. (2010). Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact. Molecules, 15(12), 8755-8784.
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl hexanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 6). 23.8 Malonic Ester Synthesis. Retrieved from [Link]
Sources
Validation of Analytical Methods for (2R)-2-methylhexanoic Acid Quantification
Executive Summary
(2R)-2-methylhexanoic acid (CAS: 4536-23-6 for racemate) is a chiral medium-chain fatty acid utilized as a high-impact flavoring agent and a specialized intermediate in pharmaceutical synthesis. Its enantiomeric purity is critical; the (R)-enantiomer exhibits a distinct "sweet, sweaty" olfactory profile, whereas the (S)-enantiomer is described as "sour and pungent."
This guide provides a comparative technical analysis of quantification methods, recommending Chiral Gas Chromatography (GC-FID) via methyl ester derivatization as the gold standard due to superior resolution and sensitivity.
Part 1: Analytical Strategy & Method Landscape
The Challenge: Chirality & Chromophores
-
Chirality: The molecule possesses a stereocenter at the C2 position. Enantiomeric separation is required to validate the (2R) content against the (2S) impurity.
-
Detection Limits: As a saturated fatty acid, 2-methylhexanoic acid lacks a strong UV chromophore, making standard HPLC-UV (210 nm) prone to baseline noise and low sensitivity.
-
Volatility: The compound is volatile, making it an ideal candidate for Gas Chromatography (GC).[1][2][3][4][5]
Method Comparison
| Feature | Method A: Chiral GC-FID (Recommended) | Method B: Chiral HPLC-UV (Alternative) |
| Principle | Separation of volatile esters on cyclodextrin phases. | Separation of derivatized diastereomers or direct chiral stationary phase. |
| Derivatization | Methylation (FAME formation).[6] Fast & quantitative. | Couling with UV-active agent (e.g., aniline, naphthylamine). |
| Resolution ( | Typically > 2.5 (Baseline separation). | Variable (1.5 - 2.0). |
| Sensitivity (LOD) | High (ppm level with FID). | Moderate (depends on derivatizing agent). |
| Throughput | High (20-30 min run times). | Moderate to Low (Equilibration times). |
| Cost | Low (Standard consumables). | High (Expensive chiral columns/solvents). |
Part 2: Core Protocol – Chiral GC-FID Validation
Mechanistic Workflow
The recommended approach involves converting the carboxylic acid to its methyl ester (2-methylhexanoate) to improve volatility and peak shape, followed by separation on a derivatized cyclodextrin capillary column.
Reaction:
Instrument & Conditions
-
Instrument: GC System with Split/Splitless Injector and Flame Ionization Detector (FID).
-
Column: Hydrodex
-3P (heptakis(2,6-di-O-methyl-3-O-pentyl)- -cyclodextrin) or equivalent (e.g., CP-Chirasil-Dex CB).-
Why? The permethylated
-cyclodextrin phase provides the specific cavity size and hydrogen-bonding capability to discriminate the methyl-branched enantiomers.
-
-
Carrier Gas: Helium (constant flow, 1.2 mL/min).
-
Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 2°C/min to 140°C.
-
Final: 220°C (burnout).
-
-
Detector (FID): 250°C;
35 mL/min, Air 350 mL/min.
Step-by-Step Validation Protocol
Step A: Sample Preparation (Derivatization)
-
Weigh: Transfer 10 mg of sample into a reaction vial.
-
Dissolve: Add 1 mL Methanol (anhydrous).
-
Catalyze: Add 50
L conc. (or use -Methanol). -
Incubate: Seal and heat at 60°C for 30 minutes.
-
Extract: Cool, add 1 mL n-Heptane and 1 mL water. Vortex.
-
Purify: Transfer the upper organic layer (containing the ester) to a GC vial containing anhydrous
.
Step B: Validation Parameters (ICH Q2(R1))
i. Specificity & Selectivity
-
Protocol: Inject a racemic standard (50:50 mix of R/S).
-
Acceptance Criteria: Resolution (
) between (2R) and (2S) peaks must be . -
Typical Result: (S)-enantiomer elutes before (R)-enantiomer on
-cyclodextrin phases (verify with pure standards).
ii. Linearity
-
Range: 0.1% to 120% of target concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 0.05, 0.25, 0.50, 0.75, 1.0 mg/mL). Plot Area vs. Concentration.
-
Acceptance:
.
iii. Accuracy (Recovery)
-
Protocol: Spike known amounts of (2R)-standard into a blank matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
iv. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard solution.
-
Acceptance: RSD
2.0% for retention time and peak area.
v. Limit of Quantification (LOQ)
-
Protocol: Determine S/N ratio of diluted standards.
-
Target: LOQ
0.05% impurity level (S/N > 10).
Part 3: Visualization & Data
Workflow Diagram
The following diagram illustrates the critical path from raw material to validated data, highlighting the derivatization checkpoint.
Caption: Analytical workflow for the quantification of (2R)-2-methylhexanoic acid via GC-FID.
Simulated Validation Data Summary
| Parameter | Acceptance Criteria | Experimental Result (Typical) | Status |
| Resolution (R/S) | PASS | ||
| Linearity ( | PASS | ||
| Precision (RSD) | PASS | ||
| LOD | S/N > 3 | PASS | |
| Recovery | 98-102% | PASS |
Part 4: Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Incomplete derivatization or activity of free silanol groups in the column.
-
Fix: Ensure reaction goes to completion (check pH of extraction). Use a fresh liner in the GC injector.
-
-
Racemization:
-
Risk:[7] Acid-catalyzed esterification can induce racemization if conditions are too harsh (too hot/too long).
-
Validation: Run a pure (2R) standard and a pure (2S) standard separately. If the (2R) standard shows a (2S) peak after derivatization, reduce temperature to 40°C and extend time, or switch to Trimethylsilyldiazomethane (TMS-DAM) (mild, rapid methylation at room temp).
-
-
Co-elution:
-
Issue: Matrix impurities overlapping with the enantiomers.
-
Fix: Adjust the temperature ramp. Slower ramps (1°C/min) generally improve chiral resolution on cyclodextrin phases.
-
References
-
Rettinger, K., et al. (1991).[8] "Chiral 2-alkylbranched acids, esters and alcohols.[8] Preparation and stereospecific flavour evaluation." Tetrahedron: Asymmetry, 2(10), 965-968.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299.
-
Sielc Technologies. (2018).[9] "Separation of 2-Methylhexanoic acid on Newcrom R1 HPLC column." Sielc Applications.
Sources
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methylhexanoic Acid, 5ML | Labscoop [labscoop.com]
- 8. The 2-Methylhexanoicacids [leffingwell.com]
- 9. 2-Methylhexanoic acid | SIELC Technologies [sielc.com]
High-Resolution IR Spectroscopy and VCD Fingerprinting for (2R)-2-Methylhexanoic Acid: A Comparative Analytical Guide
As drug development and fine chemical synthesis increasingly demand rigorous stereochemical validation, the analytical toolkit for chiral molecules must evolve. (2R)-2-methylhexanoic acid is a chiral, medium-chain carboxylic acid utilized as a building block in pharmaceuticals and complex ester syntheses. While standard infrared (IR) spectroscopy is a staple for functional group verification, it is fundamentally "blind" to chirality.
This guide provides an objective comparison of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Vibrational Circular Dichroism (VCD). By synthesizing theoretical causality with field-proven experimental protocols, this document serves as a definitive framework for the structural and stereochemical characterization of (2R)-2-methylhexanoic acid.
Mechanistic Causality: Why Standard IR Fails and VCD Succeeds
Standard FTIR measures the transition dipole moment (a scalar property) during molecular vibrations, yielding identical spectra for enantiomers like (2R)- and (2S)-2-methylhexanoic acid[1]. To differentiate these, we must measure the differential absorption of left- versus right-circularly polarized infrared light—a technique known as Vibrational Circular Dichroism (VCD)[2].
VCD sensitivity relies on the rotational strength of a vibration, which depends on both the electric and magnetic dipole transition moments[2]. Because the mutual orientation of the methyl, butyl, and carboxyl groups around the chiral C2 center creates a distinct 3D chiral environment, the (2R) and (2S) enantiomers produce VCD spectra with equal magnitude but opposite signs[2].
The Solvation Challenge: A critical mechanistic factor when analyzing carboxylic acids via IR/VCD is hydrogen bonding. In non-polar solvents (e.g., CDCl₃), 2-methylhexanoic acid predominantly forms homodimers. This dimerization drastically shifts the C=O and O-H stretching frequencies and alters the chiral signature[3]. Therefore, any ab initio Density Functional Theory (DFT) calculations used to assign the absolute configuration must explicitly model the dimeric state rather than an isolated monomer to prevent false spectral mismatches[3][4].
Quantitative Data Presentation
Table 1: Standard FTIR Spectral Peak Assignments for 2-Methylhexanoic Acid
Note: These peaks are identical for the racemate, (2R), and (2S) forms[1].
| Wavenumber Region (cm⁻¹) | Functional Group / Mode | Intensity | Mechanistic Origin & Causality |
| 2500 – 3300 | O-H Stretch | Strong, Broad | Extensive hydrogen bonding in the dimeric state broadens this peak significantly. |
| 2850 – 2960 | C-H Stretch (Aliphatic) | Strong, Sharp | Asymmetric and symmetric stretching of the -CH₃ and -CH₂- backbone. |
| 1700 – 1720 | C=O Stretch | Very Strong | Carbonyl stretch. Shifts to lower wavenumbers (~1705 cm⁻¹) due to H-bonded dimerization. |
| 1375 – 1460 | C-H Bending | Medium | Scissoring and bending modes of the aliphatic chain and the alpha-methyl group. |
| 900 – 1300 | C-O Stretch / O-H Bend | Medium | Fingerprint region; highly coupled modes specific to the carboxylic acid moiety. |
Table 2: Analytical Technique Comparison for Chiral Carboxylic Acids
| Technique | Identifies Functional Groups? | Differentiates Enantiomers? | Sample Prep Complexity | Primary Use Case for (2R)-2-Methylhexanoic Acid |
| ATR-FTIR | Yes | No | Low (Neat liquid) | Rapid purity and identity verification of the bulk material. |
| VCD | Yes | Yes (Absolute) | High (Requires DFT) | Non-destructive determination of absolute configuration (2R vs 2S) in solution. |
| Chiral GC-MS | No (Relies on MS fragmentation) | Yes (Relative) | Medium (Derivatization) | High-sensitivity enantiomeric excess (ee%) quantification. |
| NMR (with Chiral Shift Agent) | Yes | Yes (Relative) | Medium | Structural elucidation and relative ee% determination. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Rapid Functional Group Verification via ATR-FTIR
Causality: ATR-FTIR is chosen over transmission IR to avoid the need for KBr pellet pressing, which can introduce moisture (an IR-active contaminant) and alter the hydrogen-bonding state of the liquid acid.
-
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric H₂O and CO₂.
-
Sample Application: Dropcast 2-3 µL of neat (2R)-2-methylhexanoic acid directly onto the diamond crystal. Ensure complete coverage of the active sensor area.
-
Data Acquisition: Collect the sample spectrum using the same parameters (32 scans, 4 cm⁻¹).
-
Validation Check: Verify the presence of the broad O-H band (~3000 cm⁻¹) and the sharp C=O band (~1710 cm⁻¹). If the C=O band appears >1750 cm⁻¹, suspect monomerization due to trace solvent contamination or matrix effects.
Protocol B: Absolute Configuration Determination via VCD
Causality: VCD requires a solvent that lacks strong mid-IR absorption in the fingerprint region. CDCl₃ is selected because its C-D stretch occurs in a "quiet" region of the IR spectrum, preventing interference with the solute's structural peaks.
-
Sample Preparation: Prepare a highly concentrated solution (~0.5 M) of (2R)-2-methylhexanoic acid in anhydrous CDCl₃. Why? VCD signals are typically 4-5 orders of magnitude weaker than standard IR absorption; high concentration is mandatory for an adequate signal-to-noise ratio[2].
-
Cell Assembly: Inject the solution into a BaF₂ transmission cell with a path length of 50–100 µm.
-
Data Acquisition: Place the cell in the VCD spectrometer. Collect simultaneous IR and VCD spectra for 4–8 hours to average out instrumental noise.
-
Baseline Correction (Self-Validation): If available, collect the VCD spectrum of the racemic mixture under identical conditions and subtract it from the (2R) spectrum. The racemate should theoretically yield a flat VCD line; any deviation represents instrumental baseline artifacts.
-
DFT Simulation: Using computational chemistry software, optimize the geometry of the (2R)-2-methylhexanoic acid homodimer at the B3LYP/6-311G(d,p) level of theory[3]. Calculate the theoretical IR and VCD frequencies.
-
Correlation: Overlay the experimental VCD spectrum with the DFT-calculated (2R) and (2S) spectra. A positive match with the (2R) simulation confirms the absolute configuration.
Logical Workflow Visualization
The following diagram illustrates the logical decision matrix for analyzing (2R)-2-methylhexanoic acid, highlighting the divergence between standard functional group analysis and stereochemical verification.
Workflow for chiral verification of (2R)-2-methylhexanoic acid using FTIR and VCD.
References
-
Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy The Journal of Physical Chemistry B - ACS Publications[Link]
-
2-Methylhexanoic Acid | C7H14O2 | CID 20653 PubChem - National Institutes of Health (NIH)[Link]
-
Vibrational circular dichroism Wikipedia[Link]
-
Effects of complex formation on vibrational circular dichroism spectra Journal of Physical Chemistry A - Vrije Universiteit Amsterdam[Link]
Sources
Analytical Differentiation of Branched vs. Straight-Chain Carboxylic Acids: A Mass Spectrometry Guide
Introduction & Scope
In lipidomics, biomarker discovery, and pharmaceutical development, distinguishing between structural isomers of fatty acids is a critical analytical challenge. (2R)-2-methylhexanoic acid (a chiral,
Instead, analysts must rely on the distinct gas-phase fragmentation pathways induced by Electron Ionization (EI). This guide objectively compares the mass fragmentation patterns of
Mechanistic Causality: The McLafferty Rearrangement
The cornerstone of differentiating these isomers lies in the , a highly specific fragmentation pathway for carbonyl-containing compounds possessing a
-
Straight-Chain Acids (e.g., Heptanoic Acid): Under 70 eV EI, the carbonyl oxygen abstracts a hydrogen atom from the
-carbon via a six-membered transition state. Subsequent -cleavage of the carbon-carbon bond expels a neutral alkene (1-pentene, ), leaving behind an enol radical cation . This fragment manifests as a highly abundant base peak at m/z 60 [2]. -
-Branched Acids (e.g., (2R)-2-methylhexanoic acid):
The presence of a methyl group at the
-position fundamentally alters the mass of the resulting McLafferty fragment. The rearrangement still occurs via the -hydrogen, but the expelled neutral alkene is 1-butene ( ). The retained -methyl group shifts the mass of the enol radical cation by 14 Da, resulting in a dominant diagnostic peak at m/z 74 [3].
Self-Validating Principle: By extracting ion chromatograms (EIC) at m/z 60 and m/z 74, an analyst can create a mutually exclusive diagnostic system. A peak at m/z 60 without m/z 74 confirms a straight chain, whereas m/z 74 without m/z 60 confirms an
Quantitative Data Comparison
The following table summarizes the key diagnostic ions used to differentiate the two structural isomers based on their [3].
| Fragmentation Feature | Heptanoic Acid (Straight-Chain) | (2R)-2-Methylhexanoic Acid ( | Structural Causality |
| Molecular Ion ( | m/z 130 (Weak) | m/z 130 (Weak) | Intact |
| McLafferty Rearrangement | m/z 60 (Base Peak) | m/z 74 (Base Peak) | |
| Alkyl Chain Cleavage | m/z 73 | m/z 87 | Cleavage of the C3-C4 bond yields |
| m/z 113 | m/z 113 | Loss of a hydroxyl radical from the carboxylic group. |
Experimental Protocol: GC-EI-MS Workflow
Causality behind experimental choices: We specifically analyze the underivatized free fatty acids (FFAs). Derivatizing the samples into Fatty Acid Methyl Esters (FAMEs) adds a methyl group to the carboxylate oxygen, which artificially shifts the McLafferty peak of straight-chain acids to m/z 74, destroying the primary diagnostic differentiator between the free straight-chain acid and the free
Step 1: Sample Preparation
-
Dissolve 1.0 mg of the carboxylic acid standard/sample in 1.0 mL of MS-grade dichloromethane (DCM) to yield a 1 mg/mL stock solution.
-
Dilute the stock solution 1:100 in DCM to achieve a working concentration of 10 µg/mL. Note: Avoid protic solvents like methanol to prevent spontaneous esterification in the heated GC inlet.
Step 2: Gas Chromatography Separation
-
Column Selection: Install a nitroterephthalic acid-modified polyethylene glycol capillary column (e.g., DB-FFAP or HP-FFAP, 30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Injection: Inject 1 µL of the working solution using a split ratio of 10:1. Maintain the inlet temperature at 250°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Final: Hold at 240°C for 5 minutes.
-
Step 3: Mass Spectrometry Detection
-
Ionization: Operate the MS in Electron Ionization (EI) mode at standard 70 eV energy to ensure spectral reproducibility against.
-
Temperatures: Set the GC-MS transfer line to 250°C and the MS ion source to 230°C.
-
Acquisition: Scan continuously from m/z 40 to m/z 300 with a scan rate of at least 3 Hz.
Step 4: Data Processing & Self-Validation
-
Generate Extracted Ion Chromatograms (EIC) for m/z 60 and m/z 74 .
-
Diagnostic Ratio: Calculate the intensity ratio of m/z 74 / m/z 60.
-
A ratio > 10 confirms the presence of the
-methyl branch ((2R)-2-methylhexanoic acid). -
A ratio < 0.1 confirms a straight-chain aliphatic structure (Heptanoic acid).
-
Mass Spectral Decision Tree
Mass spectral decision tree for differentiating C7H14O2 isomers via McLafferty rearrangement.
References
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Analytical Chemistry. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "Hexanoic acid, 2-methyl-." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "Heptanoic acid." NIST Chemistry WebBook, SRD 69. Available at:[Link]
Sources
Safety Operating Guide
(2R)-2-methylhexanoic acid proper disposal procedures
Operational Guide to the Safe Handling and Disposal of (2R)-2-methylhexanoic Acid
In drug development and synthetic chemistry, (2R)-2-methylhexanoic acid (CAS: 4536-23-6) is frequently utilized as a chiral building block. However, its dual hazard profile—acting as both a severe corrosive and a combustible liquid—demands rigorous operational controls. As a Senior Application Scientist, I have observed that standard operating procedures (SOPs) often fail because they list steps without explaining the underlying chemical rationale. This guide provides a self-validating, mechanistic approach to the containment, neutralization, and disposal of (2R)-2-methylhexanoic acid, ensuring your laboratory maintains strict environmental compliance and personnel safety.
Section 1: Physicochemical Hazard Profiling
Before executing any disposal protocol, it is critical to understand the material's physical and chemical properties. These parameters directly dictate our choice of personal protective equipment (PPE), containment vessels, and neutralization strategies [1].
| Parameter | Quantitative / Categorical Value | Operational Implication |
| CAS Number | 4536-23-6 | Unique identifier required for accurate hazardous waste manifesting. |
| Molecular Formula | C₇H₁₄O₂ | Indicates an organic nature; requires high-temperature incineration. |
| Hazard Class | Corrosive, Flammable Liquid | Mandates the use of non-sparking tools and corrosive-resistant PPE. |
| Incompatibilities | Strong oxidizers, strong bases | Must be strictly segregated from nitric acid, peroxides, and alkalis. |
| UN Number | UN3265 | Required for DOT/EPA compliant transport labeling. |
Section 2: Spill Response & Containment Workflow
A spill of (2R)-2-methylhexanoic acid introduces immediate inhalation and contact hazards. The following protocol is designed to mitigate vapor generation and prevent exothermic secondary reactions [2].
Workflow for the containment and remediation of (2R)-2-methylhexanoic acid spills.
Step-by-Step Spill Remediation Methodology:
-
Evacuation & Ignition Control : Immediately evacuate the immediate vicinity and eliminate all ignition sources (hot plates, open flames).
-
Causality: The acid's vapors can form explosive mixtures with ambient air. Removing ignition sources prevents flash fires.
-
-
PPE Application : Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a half-mask respirator fitted with organic vapor/acid gas cartridges.
-
Inert Containment : Surround and cover the spill with an inert absorbent material such as dry sand, silica gel, or a commercial universal acid binder.
-
Causality: We strictly avoid combustible absorbents (like sawdust) or highly reactive basic absorbents (like pure soda ash) during the initial containment phase to prevent spontaneous exothermic reactions or ignition [3].
-
-
Collection : Use non-sparking tools (e.g., plastic or brass scoops) to transfer the absorbed mass into a sealable High-Density Polyethylene (HDPE) container.
-
Self-Validating Decontamination : Wash the spill surface with a mild sodium bicarbonate solution, followed by water.
-
Validation Step: Swab the cleaned surface with a pH indicator strip. A stable reading of pH 7.0 confirms the complete neutralization of residual micro-spills, validating that the area is safe for normal operations.
-
Section 3: Waste Segregation & Disposal Workflows
The disposal strategy for carboxylic acids is strictly volume-dependent. Attempting to neutralize large volumes of concentrated acid in-house is a severe safety violation due to the massive heat of neutralization generated [4].
Decision matrix for the disposal of (2R)-2-methylhexanoic acid based on volume.
Protocol A: Small-Scale Dilute Waste (<100 mL) For small residual volumes or dilute aqueous solutions, in-hood neutralization is permissible.
-
Thermal Dissipation (Dilution) : Slowly add the acid waste to a beaker containing at least a 10-fold volumetric excess of cold water, stirring continuously.
-
Causality: Adding acid to water (never water to acid) provides a large thermal mass to safely dissipate the exothermic heat of hydration.
-
-
Controlled Neutralization : Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the diluted acid.
-
Causality: NaHCO₃ is a weak base. It prevents the rapid pH overshooting associated with strong bases like NaOH, and the evolution of CO₂ gas provides a visual metric of the reaction's progress.
-
-
Self-Validating Confirmation : Monitor the solution. The cessation of effervescence (bubbling) indicates the reaction is nearing completion.
-
Validation Step: Submerge a calibrated pH probe or wide-range pH paper into the solution. A sustained reading between 6.0 and 8.0 validates that the waste is neutralized and safe for routing to the facility's aqueous waste stream.
-
Protocol B: Large-Scale Concentrated Waste (>100 mL) Do not attempt to neutralize large quantities.
-
Direct Collection : Transfer the pure or highly concentrated acid directly into a compatible, structurally sound HDPE or glass hazardous waste carboy.
-
Segregation : Ensure the container is strictly segregated from oxidizing agents, cyanides, and strong alkalis.
-
Causality: Mixing organic acids with oxidizers (e.g., nitric acid) can lead to the formation of unstable, explosive peroxyacids or cause catastrophic thermal runaway.
-
-
Manifesting : Label the container explicitly with the chemical name, accumulation start date, and the designation: UN3265 Corrosive liquid, acidic, organic, n.o.s.
Section 4: Regulatory & Transport Logistics
To maintain trust and compliance with the Environmental Protection Agency (EPA) and Department of Transportation (DOT), all unneutralized (2R)-2-methylhexanoic acid waste must be treated as hazardous. It cannot be landfilled or flushed down municipal drains. The required endpoint for this chemical is high-temperature incineration at an approved waste disposal plant [1]. Ensure your hazardous waste manifests accurately reflect its corrosive and combustible nature to protect downstream logistics personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
